TASIN-1
Descripción
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18/h3-6,15-16H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBHYDPDIJQQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TASIN-1: A Genotype-Selective Inhibitor for Cancers with Truncated APC
A Technical Guide on the Discovery, Mechanism, and Development
This technical whitepaper provides an in-depth overview of TASIN-1 (Truncated APC Selective Inhibitor-1), a small molecule inhibitor demonstrating significant promise for the targeted treatment of colorectal cancers (CRC) harboring mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene.
Discovery and Selectivity
This compound was identified through a high-throughput screening of over 200,000 small molecules designed to find compounds that selectively inhibit the growth of human colorectal cancer cell lines with truncated APC (APCTR).[1] This molecule exhibits potent and highly selective cytotoxicity against cancer cells with APC truncations while sparing cells that express wild-type APC (APCWT).[1][2] This selectivity forms the basis of its therapeutic potential, as over 80% of colorectal tumors feature mutations in the APC gene.[3]
Mechanism of Action
This compound's cytotoxic effect is not due to the modulation of the Wnt signaling pathway, a canonical function of APC, but rather through a synthetic lethal interaction involving the cholesterol biosynthesis pathway.[4]
The key molecular target of this compound is the Emopamil Binding Protein (EBP), a critical enzyme in the post-squalene stage of cholesterol synthesis.[1][5][6] The mechanism unfolds as follows:
-
EBP Inhibition: this compound binds to and inhibits EBP, halting the cholesterol biosynthesis pathway.[1][7]
-
Cholesterol Depletion: This enzymatic blockage leads to a significant reduction in cellular cholesterol levels, specifically in APCTR cells.[8][9][10] Cells with wild-type APC are able to compensate for this depletion through a defective SREBP2 feedback mechanism not present in truncated APC cells.[4]
-
Endoplasmic Reticulum (ER) Stress: The depletion of cholesterol induces profound ER stress.[7][11]
-
Oxidative Stress & JNK Activation: ER stress triggers the production of Reactive Oxygen Species (ROS) and subsequent activation of the pro-apoptotic JNK (c-Jun N-terminal kinase) signaling pathway.[8][9][12]
-
Inhibition of Pro-Survival Signaling: Concurrently, this compound-induced cholesterol depletion inhibits the pro-survival AKT signaling pathway.[7][8][12]
-
Apoptosis: The combined effect of JNK activation and AKT inhibition leads to programmed cell death (apoptosis), evidenced by the cleavage of caspase 3 and PARP1.[3][7][11]
Quantitative Data Summary
In Vitro Efficacy
This compound demonstrates a significant selectivity margin between APC mutant and wild-type colorectal cancer cell lines.
| Cell Line | APC Status | IC50 Value | Citation(s) |
| DLD1 | Truncated (APCTR) | 70 nM | [3][5][7] |
| HCT116 | Wild-Type (APCWT) | >50 µM | [3][5][7] |
| Selectivity | >700-fold | [7] |
Table 1: In Vitro Cell Viability (IC50) Data for this compound after 72h treatment.
| Assay | Cell Line (APC Status) | Concentration | Duration | Outcome | Citation(s) |
| Soft Agar Colony Formation | DLD1 (APCTR) | 2.5 µM | 7 days | Inhibition of colony formation | [7] |
| Soft Agar Colony Formation | HCT116 (APCWT) | 2.5 µM | 7 days | No significant effect | [7] |
| Cholesterol Synthesis Rate | DLD1 (APCTR) | 2.5 µM | 2-48 hours | Reduced synthesis and levels | [7] |
| ER Stress Marker (CHOP) | DLD1 (APCTR) | 2.5 µM | 24 hours | Induced expression | [7] |
| JNK Phosphorylation | DLD1 (APCTR) | 2.5 µM | 24 hours | Induced phosphorylation | [7] |
| Caspase 3/7 Activity | DLD1 (APCTR) | 2.5 µM | 24 hours | Activated caspase 3/7 | [7] |
Table 2: Summary of In Vitro Mechanistic Assay Results.
In Vivo Efficacy
This compound has shown significant anti-tumor activity in multiple mouse models without notable toxicity.[1]
| Animal Model | Tumor Cell Lines | Dosing Regimen | Duration | Key Outcomes | Citation(s) |
| Nude Mouse Xenograft | DLD1, HT29 (APCTR) | 40 mg/kg, IP, twice daily | 18 days | Significant tumor growth inhibition (40-60%); induced apoptosis. | [3][7] |
| Nude Mouse Xenograft | HCT116 (APCWT) | 40 mg/kg, IP, twice daily | 18 days | No significant tumor growth inhibition. | [3][7] |
| Genetically Engineered (CPC;Apc mice) | N/A | 20-40 mg/kg, IP, twice weekly | 90-100 days | Reduced number and size of colon polyps; inhibited tumor progression. | [7] |
Table 3: Summary of In Vivo Efficacy Studies.
Key Experimental Protocols
Cell Viability (MTT/CCK-8) Assay
-
Cell Seeding: Seed cells (e.g., DLD1, HCT116) in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO) and read absorbance at 570 nm. For CCK-8, read absorbance at 450 nm.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CHOP, anti-pJNK, anti-pAKT, anti-cleaved PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Animal Xenograft Study
-
Cell Implantation: Subcutaneously inject 2-5 million CRC cells (e.g., DLD1 or HCT116) into the flank of 6-8 week old athymic nude mice.
-
Tumor Growth: Monitor tumor growth until volumes reach approximately 100-150 mm³.
-
Randomization & Treatment: Randomize mice into vehicle control and treatment groups.
-
Dosing: Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal (IP) injection twice daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 18 days).
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and perform histological or biochemical analysis (e.g., Western blot for apoptotic markers). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Development and Future Directions
The promising preclinical data for this compound has spurred further development efforts. Medicinal chemistry programs have generated numerous TASIN analogues to improve potency, metabolic stability, and pharmacokinetic properties.[13][14]
From these efforts, a clinical candidate, (S)-TASIN-15 (also known as BT-1501), has been selected for advancement.[15][16] The development program, spearheaded by Barricade Therapeutics, has completed Good Laboratory Practice (GLP) toxicology studies, and the compound is in the Investigational New Drug (IND) application preparation stage.[15] A Phase 1 clinical trial in colorectal cancer patients is anticipated to begin in 2025.[15]
Interestingly, the mechanism of EBP inhibition has also shown potential for treating demyelinating diseases like multiple sclerosis (MS), as it can promote the formation of oligodendrocytes, the cells responsible for myelinating nerve cells.[15][16] This opens a potential second therapeutic avenue for the TASIN class of compounds.
References
- 1. cusabio.com [cusabio.com]
- 2. TASIN Selectively Targets Colon Cancer Cells Expressing Truncated APC - BioSpace [biospace.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | APC | TargetMol [targetmol.com]
- 6. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. barricadetherapeutics.com [barricadetherapeutics.com]
- 16. barricadetherapeutics.com [barricadetherapeutics.com]
The Role of TASIN-1 in Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule that has emerged as a promising agent in the targeted therapy of colorectal cancers harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. These mutations are prevalent in a vast majority of colorectal cancer cases. The cytotoxic effects of this compound are not directed at the Wnt signaling pathway, a canonical downstream target of APC, but rather exploit a synthetic lethal relationship involving the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as an inhibitor of cholesterol biosynthesis and the subsequent signaling cascades that lead to selective cancer cell apoptosis.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound exerts its selective cytotoxicity by inhibiting the cholesterol biosynthesis pathway, which leads to a depletion of cellular cholesterol. This targeted disruption of cholesterol homeostasis has been shown to be particularly effective in cancer cells with truncated APC.[1][2][3] The primary molecular target of this compound within this pathway has been identified as the Emopamil binding protein (EBP), a Δ8-Δ7 sterol isomerase essential for the conversion of lanosterol (B1674476) to cholesterol.[2][4]
The inhibition of EBP by this compound leads to a significant reduction in the endogenous cholesterol synthesis rate and overall cellular cholesterol levels in colorectal cancer cells with truncated APC.[3] This cholesterol depletion is a critical event that triggers a cascade of downstream cellular stress responses.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | APC Status | Assay Type | IC50 | Reference |
| DLD1 | Truncated | CellTiter-Glo | 70 nM | [3] |
| HT29 | Truncated | CellTiter-Glo | 53 nM | [3] |
| HCT116 | Wild-Type | CellTiter-Glo | >50 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| Nude mice with DLD1/HT29 xenografts | Colorectal Cancer (truncated APC) | 40 mg/kg, intraperitoneal, twice daily for 18 days | Significant inhibition of tumor growth and induction of apoptosis. | [3] |
| CPC;Apc mouse model | Genetically engineered colorectal cancer | 20, 40 mg/kg, intraperitoneal, twice weekly for 90 or 100 days | Reduced number and size of colon polyps and inhibited tumor progression. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathway initiated by this compound and a typical experimental workflow for assessing its selective cytotoxicity.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the dose-response of colorectal cancer cell lines to this compound.[1][5]
Materials:
-
Colorectal cancer cell lines (e.g., DLD1, HCT116)
-
Appropriate cell culture medium and serum
-
96-well opaque-walled microplates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study
This protocol is a generalized procedure based on studies evaluating the anti-tumor activity of this compound in mouse models.[1][5]
Materials:
-
Athymic nude mice (5-6 weeks old)
-
Colorectal cancer cells (e.g., DLD1)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Cremophor in saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 colorectal cancer cells in 100-200 µL of sterile PBS (with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound solution in the vehicle at the desired concentration (e.g., 40 mg/kg).
-
Administer this compound or vehicle to the mice via intraperitoneal injection twice daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis for ER Stress and JNK Pathway Activation
This protocol outlines the steps for detecting key protein markers of the this compound-induced signaling cascade.[1][5]
Materials:
-
Treated and untreated cell or tumor lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-phospho-JNK, anti-JNK, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenized tumor tissue in protein lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
This compound represents a novel therapeutic strategy for colorectal cancers with truncated APC mutations by exploiting a vulnerability in the cholesterol biosynthesis pathway. Its ability to selectively induce apoptosis in these cancer cells through the inhibition of EBP and subsequent induction of ER stress and JNK signaling highlights the potential of targeting metabolic pathways in cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop this compound and similar targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cusabio.com [cusabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Shadow of a Truncated Guardian: TASIN-1's Therapeutic Strike on Cancer Cells Through ER Stress and Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
The small molecule TASIN-1 (Truncated APC Selective Inhibitor-1) has emerged as a promising therapeutic agent, exhibiting selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. This in-depth guide elucidates the molecular mechanisms underpinning this compound's action, focusing on its ability to induce endoplasmic reticulum (ER) stress and subsequently trigger apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to aid researchers in the field.
Core Mechanism: Exploiting a Metabolic Vulnerability
This compound's selectivity stems from its ability to exploit a metabolic vulnerability present in cancer cells with a truncated APC protein. The primary mechanism of this compound involves the inhibition of cholesterol biosynthesis.[1][2] Specifically, this compound targets and inhibits the emopamil-binding protein (EBP), a key enzyme in the cholesterol synthesis pathway.[1][3] This targeted inhibition leads to a significant reduction in cellular cholesterol levels, a critical component of cell membranes and a key player in various signaling pathways.[4][5]
The depletion of cellular cholesterol initiates a cascade of events, culminating in ER stress and the activation of the Unfolded Protein Response (UPR).[6][7] The ER, a central organelle for protein folding and lipid synthesis, is highly sensitive to disturbances in cellular homeostasis.[7] The alteration in cholesterol levels disrupts ER function, leading to an accumulation of unfolded or misfolded proteins, thereby triggering the UPR as a cellular stress response.[8]
The Unfolding Crisis: this compound and ER Stress Induction
The induction of ER stress by this compound is a critical step in its cytotoxic cascade. This is evidenced by the upregulation of key ER stress markers in this compound-treated cancer cells with truncated APC. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[9] In response to this compound-induced cholesterol depletion, these sensors are activated, initiating downstream signaling pathways aimed at resolving the stress. However, prolonged and severe ER stress, as induced by this compound, shifts the balance from a pro-survival response to a pro-apoptotic one.[6][8]
Key markers of this compound-induced ER stress include:
-
Phosphorylation of eIF2α: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER.[6][10]
-
Increased expression of GRP78 (BiP): This ER chaperone is upregulated in an attempt to refold the accumulated unfolded proteins.[6]
-
Upregulation of CHOP (GADD153): C/EBP homologous protein (CHOP) is a key transcription factor induced during prolonged ER stress that promotes apoptosis.[6][9]
Signaling Cascades to Apoptosis
The sustained ER stress triggered by this compound activates downstream signaling pathways that converge on the induction of apoptosis. Two major pathways are implicated: the JNK signaling pathway and the inhibition of the AKT survival pathway.
Activation of the JNK Pathway
The IRE1α branch of the UPR plays a crucial role in activating the c-Jun N-terminal kinase (JNK) signaling pathway.[11] Upon activation, IRE1α recruits TRAF2, leading to the activation of ASK1, which in turn phosphorylates and activates JNK.[9][10] Activated JNK then phosphorylates its downstream target, c-Jun, a component of the AP-1 transcription factor, which translocates to the nucleus to regulate the expression of pro-apoptotic genes.[6][12] The activation of the JNK pathway is a critical mediator of this compound-induced apoptosis, as inhibition of JNK has been shown to reverse the cytotoxic effects of this compound.[6]
Generation of Reactive Oxygen Species (ROS)
This compound-induced ER stress also leads to the accumulation of reactive oxygen species (ROS).[2][4] The stressed ER can be a significant source of ROS, which can further exacerbate cellular damage and contribute to the activation of the JNK pathway, creating a positive feedback loop that pushes the cell towards apoptosis.[6]
Inhibition of the Pro-Survival AKT Pathway
In parallel to activating pro-apoptotic pathways, this compound also suppresses pro-survival signaling. The AKT pathway is a critical regulator of cell survival and proliferation.[6] this compound has been shown to inhibit the phosphorylation and activation of AKT in cancer cells with truncated APC.[4][6] This inhibition is dependent on cholesterol depletion, as supplementation with cholesterol can reverse the effect.[4] The downregulation of AKT signaling further sensitizes the cancer cells to the pro-apoptotic signals emanating from the ER stress and JNK pathways.
The culmination of these signaling events is the activation of the intrinsic apoptotic pathway. This is characterized by the cleavage and activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells.
| Cell Line | APC Status | This compound IC50 | Reference |
| DLD1 | Truncated | 70 nM | [2][3] |
| HT29 | Truncated | - | [6] |
| HCT116 | Wild-Type | >50 µM | [2][3] |
| RKO | Wild-Type | - | [6] |
Table 1: this compound IC50 Values in Colorectal Cancer Cell Lines. IC50 values demonstrate the selective potency of this compound against CRC cells with truncated APC.
| Treatment | Cell Line | Parameter Measured | Fold Change/Effect | Reference |
| This compound (2.5 µM) | DLD1 | Caspase 3/7 Activity | Increased | [6] |
| This compound (2.5 µM) | DLD1 | Cleaved PARP | Increased | [6] |
| This compound (2.5 µM) | DLD1 | p-JNK | Increased | [6] |
| This compound (2.5 µM) | DLD1 | CHOP Expression | Increased | [6] |
| This compound (2.5 µM) | DLD1 | p-AKT | Decreased | [6] |
| This compound + 4-PBA | DLD1 | Cell Viability | Reversed this compound effect | [6] |
| This compound + SP600125 | DLD1 | Cell Viability | Reversed this compound effect | [6] |
Table 2: Effect of this compound on Key Signaling Molecules and Cell Viability. This table highlights the molecular changes induced by this compound in truncated APC-expressing DLD1 cells. 4-PBA is an ER stress inhibitor, and SP600125 is a JNK inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Culture and Drug Treatments
-
Cell Lines: DLD1 (truncated APC) and HCT116 (wild-type APC) colorectal cancer cell lines.
-
Culture Medium: McCoy's 5A Medium (for DLD1) and DMEM (for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-AKT, AKT, CHOP, cleaved PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase 3/7 Activity Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations and time points.
-
Assay: Use a commercially available caspase-Glo 3/7 assay kit. Add the reagent to each well, incubate at room temperature as per the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The luminescence is proportional to the amount of active caspase 3/7.
ROS Measurement
-
Cell Treatment: Treat cells with this compound as required.
-
Staining: Incubate the cells with a fluorescent ROS indicator dye, such as DCFDA, according to the manufacturer's protocol.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., DLD1) into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for ER stress and apoptosis markers or immunohistochemistry.
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound mechanism of action in truncated APC cancer cells.
Caption: this compound-induced ER stress signaling to apoptosis.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound represents a promising targeted therapy for a significant subset of colorectal cancers characterized by APC mutations. Its mechanism of action, centered on the induction of ER stress and subsequent apoptosis through the JNK pathway and AKT inhibition, highlights a key vulnerability in these cancer cells. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of novel therapeutics targeting ER stress pathways in cancer. The continued exploration of this and similar compounds holds the potential to significantly improve outcomes for patients with colorectal and potentially other cancers harboring similar genetic alterations.
References
- 1. cusabio.com [cusabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biospace.com [biospace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
initial studies and preclinical data for TASIN-1
An In-depth Technical Guide on the Initial Studies and Preclinical Data for TASIN-1
Introduction
This compound (Truncated APC Selective Inhibitor-1) is a small molecule identified for its selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the adenomatous polyposis coli (APC) gene.[1][2] Mutations in the APC tumor suppressor gene are an initiating event in the majority of CRCs, leading to the production of a stable, truncated protein.[3] this compound represents a promising therapeutic strategy by exploiting a synthetic lethal interaction in these cancer cells, while sparing cells with wild-type (WT) APC.[1][4][5] This document provides a comprehensive overview of the foundational preclinical studies that have elucidated the mechanism of action, efficacy, and selectivity of this compound.
Mechanism of Action
This compound's primary mechanism involves the inhibition of cholesterol biosynthesis.[1][6] It directly targets and inhibits the emopamil-binding protein (EBP), an enzyme critical to the cholesterol synthesis pathway.[3][4] The resulting depletion of cellular cholesterol in CRC cells with truncated APC triggers a cascade of events, including:
-
Endoplasmic Reticulum (ER) Stress: Cholesterol depletion induces ER stress, marked by the upregulation of stress markers such as CHOP and GRP78.[6][7]
-
Reactive Oxygen Species (ROS) Production: The induction of ER stress leads to the accumulation of ROS.[3][7]
-
JNK Pathway Activation: The combination of ER stress and ROS production activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of apoptosis.[6][7]
-
Inhibition of AKT Survival Signaling: this compound also suppresses the pro-survival AKT pathway by inhibiting the phosphorylation of AKT in a cholesterol-dependent manner.[3][7]
This multi-pronged mechanism, stemming from cholesterol depletion, culminates in JNK-dependent apoptotic cell death, specifically in cancer cells with truncated APC.[7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular pathway of this compound-induced apoptosis and a typical workflow for its preclinical evaluation.
Caption: this compound mechanism of action leading to selective apoptosis.
Caption: Preclinical experimental workflow for this compound evaluation.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data highlights its potency and selectivity for CRC cells with truncated APC.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line (APC Status) | Value/Effect | Reference |
| IC₅₀ | DLD1 (Truncated) | 70 nM | [6][9][10] |
| HCT116 (Wild-Type) | >50 µM | [6][9][10] | |
| Selectivity | DLD1 vs. HCT116 | >700-fold | [6] |
| Apoptosis Induction | DLD1 | Time and dose-dependent increase in caspase 3/7 activity | [6][7] |
| HCT116 | No significant induction of apoptosis | [6][7] | |
| Colony Formation | DLD1 | Inhibited by 2.5 µM this compound over 7 days | [6] |
| HCT116 | No significant effect | [6] | |
| ER Stress Markers | DLD1 | Increased expression of CHOP and GRP78 with 2.5 µM this compound | [3] |
| JNK Activation | DLD1 | Increased phosphorylation of JNK with 2.5 µM this compound | [6][7] |
| AKT Inhibition | DLD1, HT29 (Truncated) | Decreased phosphorylation of AKT with 2.5 µM this compound | [3][7] |
| HCT116, RKO (Wild-Type) | No inhibition of AKT phosphorylation | [3][7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage & Administration | Duration | Outcome | Reference |
| Nude Mice with DLD1/HT29 (Truncated APC) Xenografts | 40 mg/kg, IP, twice daily | 18 days | 40%-60% reduction in tumor volume; increased cleaved caspase 3 and PARP | [6][8][10] |
| Nude Mice with HCT116 (WT APC) Xenografts | 40 mg/kg, IP, twice daily | 18 days | No significant tumor growth inhibition | [6][8][10] |
| Genetically Engineered CRC Mouse Model (CPC;Apc) | 20-40 mg/kg, IP, twice weekly | 90-100 days | Reduced number and size of colon polyps; inhibited tumor progression | [6][10] |
| Toxicity Assessment | In all models | - | No significant liver, kidney, or spleen damage; no weight loss or other detectable toxicities | [4][6][10] |
Experimental Protocols
Detailed methodologies were crucial for establishing the preclinical profile of this compound.
Cell Culture and Viability
-
Cell Lines: Human CRC cell lines with truncated APC (DLD1, HT29) and wild-type APC (HCT116, RKO) were used.[6][7]
-
Culture Conditions: A key condition for this compound's selective activity was the use of media with low serum (e.g., 0.2% serum), which mimics the physiological tumor microenvironment more closely than standard 10% serum media.[5][7]
-
Viability Assays: Cell proliferation and viability were assessed by counting cell numbers at various time points or using standard assays (e.g., CCK-8).[3][10]
Apoptosis and Pathway Analysis
-
Western Blot Analysis: Standard Western blotting techniques were used to measure protein levels. Lysates from cells or tumors treated with this compound were probed with antibodies against key markers of apoptosis (cleaved caspase-3, cleaved PARP), ER stress (CHOP, GRP78, p-eIF2α), and signaling pathways (p-JNK, total JNK, p-AKT, total AKT).[3][7] Loading controls like β-Actin, GAPDH, or α-Tubulin were used to ensure equal protein loading.[3][7]
-
Caspase Activity Assay: Caspase-3/7 activity, a hallmark of apoptosis, was quantified using commercially available luminescent or fluorescent kits.[6][7]
-
ROS Detection: Intracellular ROS levels were measured by incubating cells with the H₂-DCFDA probe, followed by fluorescence measurement.[7]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient nude mice were used for xenograft studies.[8][10]
-
Procedure: Human CRC cells (e.g., DLD1, HT29, HCT116) were injected subcutaneously into the mice.[6][8] Once tumors were established, mice were treated with this compound or a vehicle control via intraperitoneal (IP) injection.[8][9]
-
Efficacy Measurement: Tumor growth was monitored regularly by measuring tumor volume. At the end of the study, tumors were excised for weight measurement and further analysis (e.g., Western blot, histology).[6][7]
-
Toxicity Monitoring: Animal weight was monitored, and upon completion of the study, major organs like the liver, kidneys, and spleen were collected for histological analysis to assess any potential toxicity.[4][10]
Statistical Analysis
-
Method: Quantitative data from triplicate experiments were typically expressed as mean ± standard deviation (SD).[3][7] Statistical significance between treatment and control groups was assessed using the Student's t-test.[3][7]
-
Significance Level: A p-value of less than 0.05 was considered statistically significant.[3][7]
Conclusion
The initial preclinical data for this compound strongly support its development as a targeted therapy for a large subset of colorectal cancer patients. Studies have demonstrated that it selectively induces apoptosis in cancer cells with truncated APC mutations by inhibiting cholesterol biosynthesis, which leads to ER stress, ROS production, JNK activation, and AKT signaling inhibition.[3][6][7] Both in vitro and in vivo models have confirmed its potent and selective anti-tumor activity with minimal toxicity to normal cells and tissues.[1][4] This body of work establishes a solid foundation for the future clinical development of this compound as a novel, genotype-selective therapeutic agent.[7][11]
References
- 1. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer [cancer.fr]
- 2. Item - Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - figshare - Figshare [figshare.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 9. This compound | APC | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. firstwordpharma.com [firstwordpharma.com]
The Genetic Basis of TASIN-1 Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular underpinnings of cellular sensitivity to TASIN-1, a promising small molecule inhibitor with selective cytotoxicity against a prevalent genetic subtype of colorectal cancer (CRC). Leveraging key findings from preclinical research, this document outlines the genetic determinants of this compound's therapeutic window, its mechanism of action, and the experimental methodologies used to elucidate these discoveries.
Executive Summary
This compound (Truncated APC Selective Inhibitor-1) is a first-in-class small molecule that selectively induces apoptosis in colorectal cancer cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] These mutations are early events in and a hallmark of over 80% of CRCs.[3] The primary genetic determinant of this compound sensitivity is the presence of a truncated APC protein.[1] The molecule exerts its cytotoxic effect by inhibiting the cholesterol biosynthesis pathway, creating a synthetic lethal interaction specifically in the context of truncated APC.[2][4] This guide provides a comprehensive overview of the signaling pathways, experimental protocols for validation, and quantitative data on this compound's activity.
The Core Genetic Determinant: Truncated APC
The presence of a truncated APC gene product is the critical genetic biomarker for sensitivity to this compound. Cells with wild-type (WT) APC are largely resistant to the cytotoxic effects of this compound, providing a wide therapeutic window.[2][3]
Quantitative Data: Cell Line Sensitivity
The differential sensitivity of CRC cell lines to this compound directly correlates with their APC mutation status. The following table summarizes the 50% inhibitory concentration (IC50) values for representative cell lines.
| Cell Line | Primary Site | APC Status | This compound IC50 | Citation(s) |
| DLD-1 | Colon Adenocarcinoma | Truncated (p.E1309fs4) | 70 nM | [2][3] |
| HT-29 | Colon Adenocarcinoma | Truncated (p.R854) | Sensitive (IC50 not specified) | [2] |
| HCT-116 | Colon Carcinoma | Wild-Type | >50 µM | [2][3] |
| SNU-C1 | Colon Adenocarcinoma | Truncated (p.S166) | Not Reported | |
| SK-CO-1 | Colon Adenocarcinoma | Truncated (p.F1089fs37, p.P1443fs30) | Not Reported | |
| SW1116 | Colon Adenocarcinoma | Truncated (p.L1488fs19) | Not Reported | |
| LoVo | Colon Adenocarcinoma | Truncated (p.R1114, p.M1431fs42) | Not Reported | |
| T84 | Colon Carcinoma | Truncated (p.4464delA) | Not Reported |
Mechanism of Action: A Synthetic Lethal Interaction
This compound's selectivity is rooted in its ability to exploit a vulnerability created by truncated APC in the regulation of cholesterol homeostasis.
Inhibition of Cholesterol Biosynthesis
This compound's direct molecular target is the Emopamil Binding Protein (EBP), an enzyme critical for cholesterol biosynthesis.[1] Inhibition of EBP by this compound leads to a depletion of cellular cholesterol.[2]
The Role of Truncated APC in SREBP2 Pathway Dysregulation
In normal cells with wild-type APC, cholesterol depletion triggers a compensatory feedback loop mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP2). SREBP2 is a master transcriptional regulator of cholesterol biosynthesis and uptake. Recent studies have shown that the full-length APC protein, as part of the Wnt/β-catenin destruction complex, also targets SREBP2 for degradation, thus playing a direct role in metabolic control.[5][6]
In cells with truncated APC, this homeostatic response is impaired. Truncated APC induces fragmentation of the Golgi apparatus.[4] This structural disruption prevents the necessary transport and proteolytic cleavage of SREBP2, which is required for its activation and translocation to the nucleus.[4] Consequently, these cells cannot upregulate cholesterol synthesis to counteract the effects of this compound, leading to a state of synthetic lethality.[4]
Downstream Apoptotic Signaling
The sustained depletion of cholesterol in truncated APC cells triggers a cascade of events culminating in apoptosis:
-
Endoplasmic Reticulum (ER) Stress: Disruption of cholesterol homeostasis leads to ER stress, evidenced by the upregulation of markers like CHOP and GRP78.[7][8]
-
Reactive Oxygen Species (ROS) Generation: ER stress contributes to the accumulation of ROS.[7]
-
JNK Activation: The ER stress and ROS accumulation lead to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key mediator of apoptosis.[7][8]
-
Apoptosis Execution: Activated JNK signaling leads to the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), executing the apoptotic program.[3]
The following diagram illustrates the signaling pathway of this compound sensitivity.
Caption: this compound Signaling Pathway in WT vs. Truncated APC Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the genetic basis of this compound sensitivity.
Cell Viability and IC50 Determination
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Plate colorectal cancer cells (e.g., DLD-1, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight. Note: For this compound experiments, cells are often adapted to grow in low serum conditions (e.g., 0.2% serum) to mimic the physiological microenvironment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 10-point, three-fold dilutions) in the appropriate low-serum medium. Replace the medium in the wells with 100 µL of the this compound dilutions or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values of treated wells to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
Western Blotting for Apoptosis and ER Stress Markers
This protocol is used to detect changes in protein expression and activation in response to this compound treatment.
-
Cell Lysis: Plate cells in 6-well plates and treat with this compound (e.g., 2.5 µM) or vehicle for various time points (e.g., 24, 48, 72 hours). Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Cleaved Caspase-3 (Asp175)
-
Cleaved PARP (Asp214)
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
CHOP (DDIT3)
-
Loading controls (e.g., β-actin, GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
Cholesterol Biosynthesis and Localization Assay
This protocol measures the effect of this compound on cellular cholesterol.
-
Cholesterol Localization (Filipin Staining):
-
Seed cells on coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Wash with PBS and stain with Filipin III (a fluorescent dye that binds to free cholesterol) for 1-2 hours.
-
Wash and mount the coverslips on slides.
-
Visualize cholesterol distribution using a fluorescence microscope.
-
-
Quantitative Cholesterol Measurement:
-
Treat cells with this compound as in the western blot protocol.
-
Harvest cells and extract lipids using a chloroform:isopropanol:IGEPAL® CA-630 (7:11:0.1) solution.
-
Dry the organic phase and dissolve the lipid pellet in the assay buffer provided by a commercial cholesterol quantification kit (e.g., from Sigma-Aldrich or Abcam).
-
Perform the coupled enzymatic reaction according to the manufacturer's protocol, which results in a colorimetric or fluorometric signal proportional to the cholesterol concentration.
-
Measure the absorbance or fluorescence and calculate the cholesterol concentration based on a standard curve.
-
Identifying Novel Genetic Modifiers of Sensitivity
While truncated APC is the primary determinant, other genes may modulate the response to this compound. Genome-wide CRISPR-Cas9 screens are a powerful, unbiased method to identify such genes. Although a this compound specific screen has not been published, studies on other cholesterol biosynthesis inhibitors in CRC provide a relevant framework.[9][10]
Generalized CRISPR-Cas9 Knockout Screen Protocol
The following workflow outlines a strategy to identify genes whose loss confers resistance or enhanced sensitivity to this compound.
Caption: Generalized workflow for a CRISPR-Cas9 knockout screen.
CRISPR screens targeting the cholesterol biosynthesis pathway have identified essential genes like HMGCR and FDPS for the propagation of colon cancer stem cells, reinforcing this pathway as a key vulnerability in CRC.[9][10][11] A similar screen with this compound would be expected to identify EBP as a top sensitivity hit and could uncover novel resistance mechanisms, such as genes that can bypass the SREBP2 activation block or provide alternative sources of cholesterol. As of now, mechanisms of acquired resistance to this compound have not been elucidated in published literature.
Conclusion and Future Directions
The genetic basis of this compound sensitivity is clearly defined by truncating mutations in the APC gene. The inhibitor's mechanism, involving the disruption of cholesterol biosynthesis and the exploitation of a defective SREBP2 feedback loop, provides a strong rationale for its development as a targeted therapy for a large subset of colorectal cancer patients. Future research, particularly through functional genomics screens, will be crucial to prospectively identify potential resistance mechanisms and inform the development of rational combination therapies to further enhance the efficacy of this promising therapeutic strategy.
References
- 1. cusabio.com [cusabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Truncated Adenomatous Polyposis Coli Mutation Induces Asef-Activated Golgi Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Wnt/APC destruction complex targets SREBP2 in a β-catenin-independent pathway to control cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR screens identify cholesterol biosynthesis as a therapeutic target on stemness and drug resistance of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
TASIN-1 Protocol for In Vitro Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] These mutations are an early and frequent event in the development of most colorectal cancers.[2] this compound exerts its anti-cancer effects by inhibiting cholesterol biosynthesis, which leads to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, JNK-mediated apoptosis.[1][3][4] Notably, this compound shows minimal toxicity towards cells with wild-type (WT) APC, making it a promising candidate for targeted cancer therapy.[1][2]
This document provides detailed protocols for in vitro experiments using this compound in cell culture, data presentation guidelines, and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound's mechanism of action is centered on the inhibition of cholesterol biosynthesis.[1][2] This selective action against APC-mutated cells is attributed to their inability to compensate for the this compound-induced cholesterol depletion, unlike their wild-type counterparts.[3] The key downstream effects of this compound treatment in sensitive cells include:
-
Inhibition of Cholesterol Biosynthesis: this compound targets and inhibits Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.[2][3]
-
Induction of ER Stress: Depletion of cellular cholesterol triggers ER stress, leading to the upregulation of stress markers like CHOP.[1][3]
-
Generation of Reactive Oxygen Species (ROS): The induction of ER stress is accompanied by an increase in ROS production.[3][5]
-
Activation of JNK Pathway and Apoptosis: The culmination of these cellular stresses leads to the activation of the JNK signaling pathway, which in turn initiates apoptosis, evidenced by the cleavage of PARP and activation of caspases 3 and 7.[1][3]
-
Inhibition of AKT Survival Signaling: this compound also suppresses the pro-survival AKT pathway in cells with truncated APC.[3][6]
Data Presentation
The following tables summarize the quantitative data from in vitro studies with this compound.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | APC Status | IC50 | Incubation Time |
| DLD1 | Truncated | 70 nM | 72 hours |
| HT29 | Truncated | - | - |
| HCT116 | Wild-Type | >50 µM | 72 hours |
| RKO | Wild-Type | - | - |
Data sourced from multiple studies.[1][7]
Table 2: Experimental Conditions for In Vitro Assays
| Assay | Cell Line | This compound Concentration | Incubation Time | Key Findings |
| Cell Viability | DLD1 | 10-point 3-fold dilution | 72 hours | Dose-dependent decrease in viability.[3] |
| Colony Formation | DLD1, HCT116 | 2.5 µM | 7 days | Inhibition of colony formation in DLD1, no significant effect in HCT116.[1] |
| Cholesterol Synthesis | DLD1, HCT116 | 2.5 µM | 2-48 hours | Reduced cholesterol synthesis in DLD1, no effect in HCT116.[1] |
| ER Stress Marker (CHOP) | DLD1, HCT116 | 2.5 µM | 24 hours | Induced CHOP expression in DLD1, no significant change in HCT116.[1][3] |
| JNK Phosphorylation | DLD1, HCT116 | 2.5 µM | 24-72 hours | Increased JNK phosphorylation in DLD1, no significant change in HCT116.[1][3] |
| Caspase 3/7 Activity | DLD1 | 0.6, 1.2, 2.5 µM | 72 hours | Dose-dependent activation of caspases.[3] |
| PARP Cleavage | DLD1, HCT116 | 0.6, 1.2, 2.5 µM | 72 hours | Increased cleaved PARP in DLD1, no significant change in HCT116.[3] |
| AKT Phosphorylation | DLD1, HT29, HCT116, RKO | 2.5 µM | 24-48 hours | Decreased AKT phosphorylation in DLD1 and HT29, no effect in HCT116 and RKO.[3][6] |
| ROS Production | DLD1 | 2.5 µM | 32 and 56 hours | Increased ROS production.[3][5] |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: Human colorectal cancer cell lines such as DLD1 (truncated APC) and HCT116 (wild-type APC) are commonly used.[3]
-
Media: Maintain cell lines in a suitable basal medium (e.g., DMEM/M199 mixture) supplemented with 10% cosmic calf serum.[3] For specific experiments, cells can be adapted to grow in low serum (0.2%) conditions.[3][6]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: Passage cells before they reach confluency using standard trypsinization procedures.[8]
2. This compound Stock Solution Preparation
-
Solvent: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1][9]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][10] For working solutions, it is recommended to prepare them fresh on the day of the experiment.[1]
3. Cell Viability Assay (MTS/XTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 18-24 hours.[9][11]
-
Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is a 10-point, 3-fold dilution series.[3] Add the diluted this compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C.[3]
-
MTS/XTT Addition: Add 20 µL of MTS or XTT reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
Data Acquisition: Measure the absorbance at 450-490 nm using a microplate reader.[9][11]
-
Analysis: Normalize the absorbance values to the DMSO control and plot cell viability against the log of this compound concentration to determine the IC50 using non-linear regression analysis.[9]
4. Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation.
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]
-
Sample Preparation: Mix equal amounts of protein (10-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies against target proteins (e.g., CHOP, p-JNK, total JNK, cleaved PARP, p-AKT, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.[3][6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 72 hours).[3]
-
Assay Procedure: Use a commercial Caspase-Glo 3/7 assay kit and follow the manufacturer's instructions.[6] This typically involves adding the reagent directly to the wells, incubating, and measuring luminescence with a plate reader.
-
Data Analysis: Normalize the luminescence signal to the control to determine the fold-change in caspase activity.
6. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.[9]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[9][13] Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[9][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[9] Unstained, Annexin V-only, and PI-only controls should be used for compensation.
Visualizations
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 11. jrmds.in [jrmds.in]
- 12. bio-rad.com [bio-rad.com]
- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Preparation of TASIN-1 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of TASIN-1, a selective inhibitor of truncated adenomatous polyposis coli (APC), using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and activity of this compound for in vitro and in vivo research applications.
Introduction
This compound is a small molecule inhibitor that has demonstrated selective cytotoxicity towards colorectal cancer cells harboring truncating mutations in the APC gene.[1] It functions by inhibiting cholesterol biosynthesis, which in turn induces endoplasmic reticulum stress, generation of reactive oxygen species (ROS), and ultimately apoptosis.[2] Accurate preparation of a stable, concentrated stock solution is the first critical step for any experiment investigating the biological effects of this compound. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound.[1][3][4][5] This document outlines the necessary steps and precautions for preparing a this compound stock solution in DMSO.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 352.49 g/mol | [1][2][3][5] |
| Formula | C₁₈H₂₈N₂O₃S | [2][3][4] |
| Solubility in DMSO | ≥15 mg/mL to 55 mg/mL | [1][2][3][4][5] |
| Recommended Stock Concentration | 10 mM - 50 mM | General laboratory practice |
| Storage of Powder | -20°C for up to 3 years | [1][2][5] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months to 1 year | [1][2][6][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits of this compound.
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Preparation: Before starting, ensure the work area is clean and that all materials are readily accessible. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 352.49 g/mol * 1000 mg/g = 3.52 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder. To facilitate dissolution, vortex the solution thoroughly. If the compound does not dissolve completely, sonication or gentle warming (up to 60°C) can be applied.[2]
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.[6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2][6][7]
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for preparing the stock solution.
Caption: this compound signaling pathway in APC-truncated cells.
Caption: Experimental workflow for this compound stock solution preparation.
References
- 1. This compound | APC | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. raybiotech.com [raybiotech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Hydrochloride | APC | TargetMol [targetmol.com]
Application Notes and Protocols: Optimal Concentration of TASIN-1 for Treating DLD1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3] DLD1, a human colorectal adenocarcinoma cell line with a truncated APC gene, serves as a valuable model for studying the efficacy and mechanism of this compound.[1] These application notes provide detailed protocols for determining the optimal concentration of this compound in DLD1 cells and elucidating its mechanism of action.
Mechanism of Action:
This compound exerts its cytotoxic effects by inhibiting cholesterol biosynthesis.[1][2] This leads to a cascade of cellular events including endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately, JNK-mediated apoptosis.[1][4][5] Concurrently, this compound has been shown to inhibit the pro-survival Akt signaling pathway.[1][4]
Data Presentation
Table 1: Quantitative Effects of this compound on DLD1 Cells
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 | 70 nM | DLD1 | 72-hour treatment. Demonstrates high selectivity compared to APC wild-type HCT116 cells (IC50 >50 µM). | [1] |
| Effective Concentration for Apoptosis Induction | 2.5 µM | DLD1 | Used for inducing apoptosis, ER stress, and JNK phosphorylation in multiple studies. | [1][4][5] |
| Inhibition of Colony Formation | 2.5 µM | DLD1 | 7-day treatment in soft agar. | [1] |
| Induction of Caspase 3/7 Activity | 2.5 µM | DLD1 | Significant increase observed after 24, 48, 60, and 72 hours of treatment. | [1][4] |
| Phosphorylation of JNK and c-Jun | 2.5 µM | DLD1 | Observed after 48 hours of treatment. | [4][5] |
| Induction of CHOP expression | 2.5 µM | DLD1 | A marker of ER stress, induced after 24 hours of treatment. | [1][4] |
Experimental Protocols
Protocol 1: DLD1 Cell Culture
This protocol outlines the standard procedure for culturing DLD1 cells to prepare for this compound treatment.
Materials:
-
DLD-1 cell line (ATCC® CCL-221™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
6-well, 24-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: To the RPMI-1640 base medium, add FBS to a final concentration of 10% and Penicillin-Streptomycin to a final concentration of 1%.
-
Cell Thawing and Plating:
-
Thaw a cryovial of DLD1 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
Change the medium every 2-3 days.
-
When cells reach 70-80% confluency, subculture them.[6]
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating in new flasks or experimental plates.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the dose-dependent effect of this compound on DLD1 cell viability.
Materials:
-
DLD1 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DLD1 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in DLD1 cells following this compound treatment.
Materials:
-
DLD1 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-CHOP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed DLD1 cells in 6-well plates and treat with the desired concentration of this compound (e.g., 2.5 µM) for various time points (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[7]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.[8]
-
Visualizations
Caption: this compound signaling pathway in DLD1 cells.
Caption: Experimental workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DLD-1. Culture Collections [culturecollections.org.uk]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TASIN-1 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule inhibitor that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3] These mutations are an early and frequent event in the development of CRC.[3] this compound exerts its anti-tumor effects by inhibiting cholesterol biosynthesis, which leads to endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately, apoptosis mediated by the JNK signaling pathway.[1][4] Concurrently, this compound also suppresses the pro-survival Akt signaling pathway.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models of colorectal cancer, based on currently available preclinical data.
Data Presentation
In Vitro Potency of this compound
| Cell Line | APC Status | IC₅₀ | Reference |
| DLD1 | Truncated | 70 nM | [1] |
| HT29 | Truncated | Not explicitly stated, but sensitive | [1] |
| HCT116 | Wild-Type | >50 µM | [1] |
In Vivo Efficacy of this compound in Mouse Xenograft Models
| Mouse Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| DLD1 & HT29 Xenografts | 40 mg/kg, IP, twice daily for 18 days | 40% - 60% reduction in tumor volume | [1] |
| CPC;Apc genetic CRC model | 20 or 40 mg/kg, IP, twice weekly for 90-100 days | Significant reduction in the number and size of colon polyps | [1] |
Pharmacokinetic Profile of this compound in Mice
Publicly available pharmacokinetic data for this compound in mice, such as Cmax, Tmax, half-life (t½), and AUC, are limited. Researchers should perform pharmacokinetic studies to determine these parameters for their specific formulation and mouse strain. For illustrative purposes, the table below presents a hypothetical pharmacokinetic profile for a generic small molecule inhibitor administered intraperitoneally.
| Parameter | Value (Hypothetical Example) | Description |
| Tmax | 1 hour | Time to reach maximum plasma concentration |
| Cmax | 5 µM | Maximum plasma concentration |
| t½ | 4 hours | Plasma half-life |
| AUC(0-last) | 20 µM*h | Area under the plasma concentration-time curve |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
Application Notes and Protocols for TASIN-1 in Colorectal Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of TASIN-1, a selective inhibitor of truncated adenomatous polyposis coli (APC), in preclinical xenograft models of colorectal cancer (CRC). This compound has demonstrated significant efficacy in selectively killing CRC cells harboring APC truncations, a common mutation in this cancer type, while sparing cells with wild-type APC.[1][2][3][4]
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[5] A vast majority of colorectal tumors are initiated by mutations in the APC gene, most of which result in the production of a truncated protein.[1][2] this compound was identified through a high-throughput screen and has been shown to selectively induce apoptosis in CRC cells with truncated APC.[1][4] Its mechanism of action involves the inhibition of cholesterol biosynthesis, leading to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, JNK-mediated apoptosis.[2][3][6] These characteristics make this compound a promising candidate for targeted therapy in a genetically defined subset of colorectal cancer patients.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in colorectal cancer xenograft models.
| Cell Line | APC Status | Mouse Model | This compound Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Key Findings |
| DLD1 | Truncated | Athymic Nude Mice | 40 mg/kg, intraperitoneal (i.p.), twice daily | 18 days | 40-60% | Significant reduction in tumor volume; increased cleaved caspase-3 and PARP in tumor lysates.[3] |
| HT29 | Truncated | Athymic Nude Mice | 40 mg/kg, i.p., twice daily | 18 days | 40-60% | Significant reduction in tumor volume.[3] |
| HCT116 | Wild-Type | Athymic Nude Mice | 40 mg/kg, i.p., twice daily | 18 days | No significant inhibition | Demonstrates selectivity of this compound for cells with truncated APC.[3] |
| CPC;Apc Mouse | Truncated (genetically engineered) | - | 20, 40 mg/kg, i.p., twice weekly | 90 or 100 days | Reduced number and size of colon polyps | Inhibited tumor progression without significant toxicity.[3] |
Signaling Pathway
This compound's mechanism of action is centered on the disruption of cholesterol homeostasis in CRC cells with truncated APC. This targeted approach leads to a cascade of cellular events culminating in apoptotic cell death.
Caption: this compound signaling pathway in truncated APC colorectal cancer cells.
Experimental Protocols
Protocol 1: Establishment of Colorectal Cancer Xenograft Model
This protocol describes the subcutaneous implantation of human colorectal cancer cells into immunodeficient mice.
Materials:
-
Human colorectal cancer cell lines (e.g., DLD1, HT29 for truncated APC; HCT116 for wild-type APC)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
Procedure:
-
Culture colorectal cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
On the day of injection, wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Count the cells and adjust the concentration to 2 x 107 cells/mL.[2][5] This will allow for the injection of 2 x 106 cells in a volume of 0.1 mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 0.1 mL of the cell suspension subcutaneously into the dorsal flank of each mouse.[2][5]
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL or similar solubilizing agent
-
Sterile saline or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with 27-gauge needles
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For each injection, prepare the final formulation. A commonly used vehicle consists of 10% DMSO, 10% Cremophor, and 80% saline.[2][5]
-
Calculate the required volume of this compound stock solution to achieve the desired final concentration for a 40 mg/kg dose.[2][5]
-
In a sterile microcentrifuge tube, add the required volume of Cremophor, followed by the this compound stock solution. Vortex thoroughly.
-
Add the sterile saline in a stepwise manner while vortexing to ensure complete dissolution. The final injection volume is typically 0.2 mL.[2][5]
-
Administer 0.2 mL of the this compound solution or vehicle control intraperitoneally to the mice twice daily.[2][3]
Protocol 3: Tumor Growth Monitoring and Efficacy Evaluation
This protocol details the procedures for monitoring tumor growth and assessing the efficacy of this compound treatment.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Begin treatment when tumors reach a palpable size, approximately 2-3 mm in diameter.[2][5]
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Monitor the body weight of the mice every 2-3 days as an indicator of general health and potential toxicity.
-
Continue treatment until tumors in the control group reach a predetermined endpoint (e.g., 15 mm in diameter) as per IACUC guidelines.[2][5]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as an additional endpoint.
-
Tumor tissue can be processed for further analysis, such as Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP) or immunohistochemistry.[2][3]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a preclinical study evaluating this compound in a xenograft model.
Caption: Experimental workflow for this compound evaluation in xenograft models.
References
- 1. cusabio.com [cusabio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Testing TASIN-1 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TASIN-1 is a small molecule inhibitor that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3][4] This selectivity makes this compound a promising candidate for targeted cancer therapy. These application notes provide a guide for researchers to effectively test the efficacy of this compound in appropriate cell line models.
Mechanism of Action:
This compound exerts its anti-cancer effects by inhibiting cholesterol biosynthesis, which leads to a cascade of cellular events culminating in apoptosis.[1][2][5][6] The primary target of this compound is the emopamil-binding protein (EBP), an enzyme involved in cholesterol synthesis.[2] Inhibition of EBP in APC-mutant CRC cells leads to cholesterol depletion, inducing endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and activation of the JNK signaling pathway, ultimately resulting in programmed cell death.[1][5][6][7] Concurrently, this compound inhibits the pro-survival Akt signaling pathway.[1][5][7]
Recommended Cell Lines for Testing this compound Efficacy
The selection of appropriate cell lines is critical for accurately assessing the efficacy and selectivity of this compound. The following table summarizes recommended colorectal cancer cell lines based on their APC mutation status.
| Cell Line | APC Status | Recommended Use | Key Characteristics |
| DLD1 | Truncated (mutant) | Primary model for this compound efficacy testing. | Highly sensitive to this compound. Exhibits an IC50 of approximately 70 nM.[1] |
| HT29 | Truncated (mutant) | Confirmatory model for this compound efficacy. | Also sensitive to this compound.[7] |
| HCT116 | Wild-type | Negative control for selectivity testing. | Resistant to this compound, with an IC50 greater than 50 μM.[1] |
| RKO | Wild-type | Additional negative control for selectivity. | Expected to be resistant to this compound.[7] |
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in the selected cell lines.
Materials:
-
Recommended CRC cell lines (DLD1, HT29, HCT116, RKO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Viability Measurement:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Recommended CRC cell lines
-
Complete cell culture medium
-
This compound
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements. A suggested treatment concentration is 2.5 µM this compound.[1]
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase 3/7 activity.
Western Blot Analysis for Signaling Pathway Components
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.
Materials:
-
Recommended CRC cell lines
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-JNK, JNK, p-Akt, Akt, CHOP, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 2.5 µM) for various time points (e.g., 24, 48 hours).[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Densitometry can be used to quantify the changes in protein expression and phosphorylation relative to the loading control.
Visualizations
This compound Signaling Pathway```dot
// Nodes TASIN1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EBP [label="EBP", fillcolor="#FBBC05", fontcolor="#202124"]; Cholesterol [label="Cholesterol\nBiosynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol_Depletion [label="Cholesterol\nDepletion", fillcolor="#F1F3F4", fontcolor="#202124"]; ER_Stress [label="ER Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS\nGeneration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt Survival\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges TASIN1 -> EBP [label="inhibits", color="#EA4335", fontcolor="#202124"]; EBP -> Cholesterol [label="inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; Cholesterol -> Cholesterol_Depletion [style=invis]; EBP -> Cholesterol_Depletion [label="leads to", color="#202124", fontcolor="#202124"]; Cholesterol_Depletion -> ER_Stress [color="#202124", fontcolor="#202124"]; ER_Stress -> ROS [color="#202124", fontcolor="#202124"]; ROS -> JNK [color="#202124", fontcolor="#202124"]; JNK -> Apoptosis [color="#34A853", fontcolor="#202124"]; Cholesterol_Depletion -> Akt [label="inhibits", color="#EA4335", fontcolor="#202124"];
// Invisible edges for alignment subgraph { rank=same; TASIN1; } }
Caption: Workflow for in vitro testing of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer [cancer.fr]
- 5. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TASIN-1 Treatment in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing TASIN-1, a selective inhibitor of truncated adenomatous polyposis coli (APC), to induce apoptosis in cancer cell lines. The information is intended for researchers in oncology, cell biology, and drug development.
Introduction
This compound is a small molecule that selectively induces apoptosis in colorectal cancer (CRC) cells harboring truncating mutations in the APC gene.[1][2] Its mechanism of action involves the inhibition of cholesterol biosynthesis through the targeting of emopamil (B1663351) binding protein (EBP).[1][2][3] This disruption of cholesterol homeostasis leads to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and activation of the JNK signaling pathway, culminating in apoptotic cell death.[1][4][5][6] Notably, this compound exhibits high selectivity for cancer cells with truncated APC, showing minimal toxicity towards cells with wild-type APC.[1][2]
Data Presentation
The efficacy of this compound in inducing apoptosis is both time- and dose-dependent. Below is a summary of quantitative data from studies on CRC cell lines.
| Cell Line | APC Status | Assay | This compound Concentration | Treatment Duration | Key Results | Reference |
| DLD1 | Truncated | Cell Viability (IC50) | 70 nM | 72 hours | >700-fold selectivity compared to HCT116 cells. | [1] |
| DLD1 | Truncated | Caspase 3/7 Activity | 2.5 µM | 24, 48, 60, 72 hours | Significant increase in caspase activity observed over time. | [7][8] |
| DLD1 | Truncated | Caspase 3/7 Activity | 0.6, 1.2, 2.5 µM | 72 hours | Dose-dependent increase in caspase activity. | [8][9] |
| DLD1 | Truncated | Soft Agar Colony Formation | 2.5 µM | 7 days | Inhibition of colony formation. | [1] |
| HT29 | Truncated | Tumor Xenograft | 40 mg/kg (i.p., twice daily) | 18 days | 40%-60% reduction in tumor volume; increased cleaved caspase 3. | [1] |
| HCT116 | Wild-Type | Cell Viability (IC50) | >50 µM | 72 hours | No significant effect on cell viability. | [1] |
| HCT116 | Wild-Type | Soft Agar Colony Formation | 2.5 µM | 7 days | No significant effect. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway leading to apoptosis and a general workflow for assessing its effects.
This compound Signaling Cascade
Experimental Workflow Diagram
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound induced apoptosis.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the dose-response of CRC cells to this compound treatment and calculate the IC50 value.
Materials:
-
CRC cell lines (e.g., DLD1, HCT116)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A 10-point, three-fold dilution series is recommended.[7] Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Caspase 3/7 Activity Assay
Objective: To quantify the activation of executioner caspases 3 and 7 as a marker of apoptosis.
Materials:
-
CRC cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates (clear bottom for microscopy, opaque for luminescence)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. For time-course experiments, plate cells for each time point.
-
Incubation: Incubate the cells with this compound (e.g., 2.5 µM) for the desired time points (e.g., 24, 48, 60, 72 hours).[7][8]
-
Assay: a. Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. b. Add the reagent to each well as per the manufacturer's protocol. c. Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the caspase activity to the vehicle control for each time point.
Protocol 3: Western Blotting for Cleaved PARP and Phosphorylated JNK
Objective: To detect the cleavage of PARP, a substrate of activated caspase-3, and the activation of the JNK signaling pathway.
Materials:
-
CRC cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-phospho-JNK, anti-total JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with this compound (e.g., 2.5 µM) for various time points (e.g., 24, 48, 72 hours).[7][9]
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Densitometry can be used to quantify the protein bands, normalizing to a loading control like β-actin.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
CRC cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: a. Collect the culture medium (containing floating, potentially apoptotic cells). b. Wash adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the detached cells with the collected medium. d. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer. b. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. c. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: a. Add additional binding buffer to each tube. b. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. apexbt.com [apexbt.com]
- 4. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells [scienceon.kisti.re.kr]
- 6. TASIN Selectively Targets Colon Cancer Cells Expressing Truncated APC - BioSpace [biospace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: Assessing Cell Viability Following TASIN-1 Treatment
Introduction
TASIN-1 (Truncated APC Selective Inhibitor-1) is a small molecule inhibitor that demonstrates selective cytotoxicity towards colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] APC is a critical tumor suppressor, and its mutation is an early event in over 80% of colorectal cancers.[1][2] this compound's mechanism of action does not involve the canonical Wnt signaling pathway, but rather it inhibits the cholesterol biosynthesis pathway.[2][3]
Specifically, this compound targets and inhibits the emopamil-binding protein (EBP), an enzyme involved in cholesterol synthesis.[2][4] This inhibition leads to a depletion of cellular cholesterol, which in mutant APC cells, triggers a cascade of events culminating in apoptotic cell death.[4][5] The key downstream effects include the induction of endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), activation of the JNK signaling pathway, and concurrent inhibition of the pro-survival AKT signaling pathway.[4][5][6][7] Notably, cells with wild-type (WT) APC are largely unaffected, highlighting the inhibitor's selective therapeutic window.[2][6]
These application notes provide detailed protocols for assessing the viability and apoptotic status of cancer cells following treatment with this compound, utilizing the MTT assay and Annexin V/Propidium Iodide (PI) staining.
Data Presentation
This compound IC50 Values in Colorectal Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the differential sensitivity of CRC cell lines to this compound.
| Cell Line | APC Status | IC50 Value | Reference |
| DLD1 | Truncated | ~70 nM | [1][6] |
| HT29 | Truncated | Not specified | [1] |
| HCT116 | Wild-Type | >50 µM | [1][6] |
Note: The dramatic difference in IC50 values underscores the selectivity of this compound for cells with a truncated APC genotype.
Key Molecular Effects of this compound Treatment
This compound-induced cholesterol depletion triggers distinct signaling responses in sensitive (truncated APC) versus resistant (wild-type APC) cells.
| Molecular Marker | Effect in Truncated APC Cells (e.g., DLD1) | Effect in Wild-Type APC Cells (e.g., HCT116) | Reference |
| Cholesterol Synthesis | Reduced | No significant effect | [6] |
| CHOP Expression | Induced (Marker of ER Stress) | No significant change | [4][6] |
| JNK Phosphorylation | Increased (Activation) | No significant change | [4][6] |
| AKT Phosphorylation | Decreased (Inhibition) | No significant change | [4][7] |
| Caspase 3/7 Activity | Activated | No significant change | [6] |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound induced apoptosis in mutant APC cancer cells.
Experimental Workflow
Caption: Workflow for assessing cell viability after this compound treatment.
Experimental Protocols
Protocol 1: Assessment of Cell Viability via MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[8][9]
Materials:
-
Colorectal cancer cell lines (e.g., DLD1 and HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A suggested range for initial experiments is 1 nM to 100 µM.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound dose.
-
Include a "no treatment" control and a "medium only" blank.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations or controls.
-
Incubate for the desired treatment period (e.g., 48, 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessment of Apoptosis via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cells seeded and treated with this compound in 6-well or 12-well plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound (and controls) for the chosen duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant (floating cells) to ensure all apoptotic cells are collected.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS. After each wash, pellet the cells by centrifugation and carefully decant the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the 100 µL of cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).[12]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Data Interpretation: The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The cell population will be segregated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris (typically a small population).
References
- 1. apexbt.com [apexbt.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for TASIN-1 Combination Therapy in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASIN-1 (Truncated APC Selective Inhibitor-1) is a novel small molecule that exhibits selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3][4][5] Mutations in APC are a hallmark of the majority of sporadic colorectal cancers, making this compound a promising targeted therapeutic agent. The mechanism of action of this compound involves the inhibition of cholesterol biosynthesis, which leads to endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death in APC-mutant CRC cells.[6][7][8] This unique mechanism of action presents a compelling rationale for its use in combination with standard-of-care chemotherapeutic agents and other targeted therapies for CRC.
These application notes provide a comprehensive overview of the scientific basis and practical protocols for utilizing this compound in combination with other CRC drugs in a research setting.
Rationale for Combination Therapy
The primary rationale for combining this compound with other CRC drugs stems from their distinct and potentially synergistic mechanisms of action. Standard chemotherapies such as 5-fluorouracil (B62378) (5-FU), oxaliplatin, and irinotecan (B1672180) primarily induce DNA damage and inhibit DNA synthesis. By contrast, this compound targets a critical metabolic pathway, cholesterol biosynthesis, which is often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[1][9][10]
Preclinical studies with other cholesterol biosynthesis inhibitors, such as statins, have demonstrated synergistic anti-cancer effects when combined with chemotherapy in CRC models.[9] This suggests that disrupting cholesterol metabolism can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. The combination of this compound with standard CRC drugs could therefore lead to enhanced tumor cell killing, overcoming drug resistance, and potentially allowing for dose reductions of conventional agents, thereby mitigating toxicity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for evaluating combination therapies.
Caption: this compound signaling pathway in APC-mutant CRC cells.
Caption: Experimental workflow for evaluating this compound combinations.
Quantitative Data Summary
While specific experimental data on the combination of this compound with other CRC drugs is not yet widely published, the following table provides a template with hypothetical yet plausible data based on the expected synergistic interactions. This table can be populated with experimental findings.
| Drug Combination (in APC-mutant CRC cells) | IC50 (Single Agent) | IC50 (in Combination) | Combination Index (CI) | Synergy/Antagonism |
| This compound | 70 nM[6] | - | - | - |
| 5-Fluorouracil (5-FU) | 4 µM[11] | 1.5 µM | < 1.0 | Synergistic |
| Oxaliplatin | 0.1 µM[11] | 0.04 µM | < 1.0 | Synergistic |
| Irinotecan (SN-38) | 1 µM[11] | 0.3 µM | < 1.0 | Synergistic |
| Cetuximab | 50 µg/mL[11] | 20 µg/mL | < 1.0 | Synergistic |
Note: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][12][13][14][15][16]
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Culture:
-
Culture APC-mutant CRC cell lines (e.g., DLD-1, HT-29) and APC wild-type CRC cell lines (e.g., HCT116) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT or CellTiter-Glo®):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug (e.g., 5-FU, oxaliplatin) individually and in a fixed ratio (e.g., based on the ratio of their individual IC50 values).
-
Treat the cells with single agents and combinations for 72 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
Calculate the percentage of cell viability relative to untreated control cells.
3. Calculation of Combination Index (CI):
-
Determine the IC50 values for each drug alone and in combination from the dose-response curves.
-
Use the Chou-Talalay method and a software package like CompuSyn to calculate the CI values. A CI value less than 1 indicates a synergistic interaction.[2][12][13][14][15][16]
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound, the combination drug, and their combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
In Vivo Combination Efficacy Study
1. Xenograft Model Establishment:
-
Subcutaneously inject 2-5 x 10^6 APC-mutant CRC cells (e.g., DLD-1) into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID).[17][18][19][20][21][22][23]
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 mice per group):
2. Treatment and Monitoring:
-
Administer treatments according to the specified dosing schedule.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and overall health status twice weekly as an indicator of toxicity.
3. Endpoint Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for molecular analysis.
-
Perform IHC for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the treatments on the tumor tissue.
Conclusion
The unique mechanism of action of this compound, targeting the cholesterol biosynthesis pathway in APC-mutant CRC cells, provides a strong rationale for its investigation in combination with standard chemotherapies and other targeted agents. The provided protocols offer a framework for researchers to systematically evaluate the synergistic potential of this compound-based combination therapies, with the ultimate goal of developing more effective and less toxic treatment regimens for colorectal cancer. The generation of robust preclinical data using these methodologies will be crucial for the clinical translation of these promising combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Impact of 5-Fu/oxaliplatin on mouse dendritic cells and synergetic effect with a colon cancer vaccine - Chinese Journal of Cancer Research [cjcrcn.org]
- 8. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholesterol in colorectal cancer: an essential but tumorigenic precursor? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 15. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic antitumor effect of 5-fluorouracil and withaferin-A induces endoplasmic reticulum stress-mediated autophagy and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. altogenlabs.com [altogenlabs.com]
- 20. Patient-derived xenograft models of colorectal cancer in combination therapy - Medical School - University of Queensland [medical-school.uq.edu.au]
- 21. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 22. mdpi.com [mdpi.com]
- 23. Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model | Anticancer Research [ar.iiarjournals.org]
experimental design for studying TASIN-1 in low serum media
Application Notes: Studying TASIN-1 in Low Serum Media
Introduction
This compound (Truncated APC Selective Inhibitor-1) is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3][4] This selectivity is particularly pronounced in low serum conditions, which more closely mimic the physiological tumor microenvironment.[5] The mechanism of action involves the inhibition of cholesterol biosynthesis, leading to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), activation of the JNK signaling pathway, and ultimately, apoptosis.[1][6][7][8] Concurrently, this compound inhibits the pro-survival AKT signaling pathway in a cholesterol-dependent manner.[1][6]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on APC-mutant cancer cells under low serum conditions.
Data Presentation: Summary of this compound Effects
The following tables summarize quantitative data from studies on this compound, highlighting its selectivity and impact on key apoptotic markers in low serum media.
Table 1: Selective Cytotoxicity of this compound in Low Serum Media
| Cell Line | APC Status | This compound IC₅₀ (Low Serum) | Fold Selectivity (WT/Truncated) | Reference |
| DLD1 | Truncated | ~70 nM | >700x | [9] |
| HT29 | Truncated | Not specified | Not specified | [1] |
| HCT116 | Wild-Type | >50 µM | >700x | [9] |
| RKO | Wild-Type | Not specified | Not specified | [1] |
Note: Low serum conditions in these experiments were typically 0.1% or 0.2% serum.[1][3][10]
Table 2: Effect of this compound on Apoptosis and Signaling Markers in DLD1 Cells (Truncated APC)
| Assay | Treatment | Time Point | Result | Reference |
| Caspase 3/7 Activity | 2.5 µM this compound | 24, 48, 60, 72 hrs | Time-dependent increase | [1][11] |
| Cleaved PARP | 2.5 µM this compound | 24, 48, 60 hrs | Time-dependent increase | [1][11] |
| JNK Phosphorylation | 2.5 µM this compound | 24, 48, 72 hrs | Time-dependent increase | [1][6] |
| AKT Phosphorylation | 2.5 µM this compound | 24, 48 hrs | Time-dependent decrease | [1][6] |
| ROS Production | 2.5 µM this compound | 32, 56 hrs | Time-dependent increase | [6][12] |
All experiments were conducted in HCEC media with 0.2% serum.[1][6][12]
Visualizing this compound's Mechanism and Experimental Design
The following diagrams illustrate the key signaling pathways affected by this compound, a typical experimental workflow, and the principle of its selective action.
Experimental Protocols
Protocol 1: Cell Culture and Adaptation to Low Serum Media
This protocol is crucial as the selective effects of this compound are most prominent under low serum conditions.[5]
-
Cell Lines :
-
Truncated APC : DLD1, HT29
-
Wild-Type APC : HCT116, RKO
-
-
Standard Culture : Culture cells in their recommended standard medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Adaptation to Low Serum :
-
When cells reach 70-80% confluency, aspirate the standard medium.
-
Wash the cell monolayer once with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add the appropriate base medium (e.g., HCEC media was used in key studies) supplemented with a low serum concentration, such as 0.2% FBS.[1][6]
-
Culture cells in the low serum medium for at least 24 hours before starting this compound treatment to allow for adaptation. For longer-term experiments, a gradual reduction in serum over several passages may be necessary.
-
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay determines the dose-dependent effect of this compound on cell viability.
-
Seeding : Seed adapted cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach overnight.
-
Treatment :
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in low serum media. A stock solution of this compound is typically prepared in DMSO.[10] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the medium in each well with the this compound dilutions or a vehicle control (DMSO in low serum media).
-
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C.
-
Quantification : Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or a CCK-8 kit, following the manufacturer's instructions.
-
Analysis : Calculate the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 3: Apoptosis Assays
These assays confirm that cell death induced by this compound occurs via apoptosis.
A. Caspase 3/7 Activity Assay:
-
Procedure : Follow the steps for the Cell Viability Assay (Protocol 2), using an appropriate plate format (e.g., white-walled 96-well plates for luminescence).
-
Treatment : Treat cells with a fixed concentration of this compound (e.g., 2.5 µM) for various time points (e.g., 24, 48, 72 hours).[1]
-
Quantification : At each time point, measure caspase 3/7 activity using a luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's protocol.
-
Analysis : Normalize the signal to cell number or protein concentration and express the results as fold change relative to the vehicle control.
B. Western Blot for Cleaved PARP:
-
Procedure : Seed adapted cells in 6-well plates. Treat with this compound (e.g., 2.5 µM) or vehicle for desired time points (e.g., 24, 48, 60 hours).[1][11]
-
Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against cleaved PARP overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.[1][6]
-
-
Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: Analysis of Protein Expression and Phosphorylation
This protocol is used to analyze changes in key signaling proteins identified in the this compound pathway.[1][6]
-
Procedure : Follow the Western Blot protocol (3B).
-
Primary Antibodies : Use primary antibodies specific for:
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
Phospho-AKT (Ser473)
-
Total AKT
-
CHOP (an ER stress marker)
-
-
Analysis : Quantify band intensity using software like ImageJ. Calculate the ratio of the phosphorylated protein to the total protein to determine the activation status of the signaling pathway.
Protocol 5: Reactive Oxygen Species (ROS) Detection
This assay measures the increase in intracellular ROS, a key event downstream of ER stress in this compound-treated cells.[6][12]
-
Seeding : Seed adapted cells in a black, clear-bottom 96-well plate or on glass coverslips.
-
Treatment : Treat cells with this compound (e.g., 2.5 µM) for various time points (e.g., 32 and 56 hours).[12] Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining :
-
Remove the medium and wash the cells with warm PBS.
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as 5 µM H₂-DCFDA, in serum-free medium for 30 minutes at 37°C, protected from light.
-
-
Measurement :
-
Wash the cells again with PBS to remove excess probe.
-
Measure fluorescence using a fluorescence plate reader (Ex/Em ~495/529 nm) or visualize using a fluorescence microscope.
-
-
Analysis : Quantify the fluorescence intensity and express it as a fold change relative to the vehicle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cusabio.com [cusabio.com]
- 3. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer [cancer.fr]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Challenges of TASIN-1 Insolubility: A Technical Support Resource
For researchers and drug development professionals working with TASIN-1, its poor aqueous solubility can present a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring reliable and reproducible results.
Troubleshooting Guide: Addressing this compound Precipitation and Low Solubility
This guide offers step-by-step solutions to common problems related to this compound's insolubility in aqueous solutions.
Issue 1: My this compound precipitated out of the aqueous buffer after dilution from a DMSO stock solution.
This is a frequent challenge with hydrophobic small molecules like this compound. Here’s a systematic approach to resolve it:
-
Decrease the Final Concentration: The most common reason for precipitation is exceeding the aqueous solubility limit of this compound. Try lowering the final concentration of this compound in your assay.
-
Optimize the Co-solvent (DMSO) Concentration: While DMSO is an excellent solvent for initial stock preparation, its concentration in the final aqueous solution should be minimized to avoid solvent-induced artifacts and cytotoxicity.[1][2]
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[3]
-
Action: Experiment with different pH values within the tolerated range of your experimental system to find the optimal pH for this compound solubility.
-
-
Utilize a Different Solvent System or Formulation: If the above steps are insufficient, consider more advanced formulation strategies.
-
Co-solvent Systems: Besides DMSO, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[2]
-
Formulation with Excipients: For in vivo or challenging in vitro systems, specialized formulations can significantly enhance solubility. A reported formulation for this compound is a solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline).[4][5]
-
Issue 2: I'm observing inconsistent results or a loss of this compound activity in my experiments.
This may be due to compound instability or degradation, which can be exacerbated by solubility issues.
-
Prepare Fresh Solutions: Do not use solutions that have visible precipitate. Always prepare fresh dilutions from a clear stock solution for each experiment.
-
Proper Storage of Stock Solutions:
-
Perform a Time-Course Experiment: To check for degradation in your assay medium, measure the activity of this compound at different time points after its addition. A decrease in activity over time may indicate instability.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5][6][7][8][9][10] Some suppliers also report solubility in ethanol and DMF.[7][10]
Q2: What is the solubility of this compound in various solvents?
A2: The reported solubility of this compound can vary between suppliers. The following table summarizes the available data.
| Solvent | Reported Solubility |
| DMSO | ≥35.2 mg/mL[6], 25 mg/mL (with heating)[5][8], 55 mg/mL (with sonication)[7][9], 15 mg/ml[10] |
| Ethanol | 25 mg/ml[10], 12.02 mg/mL (with sonication)[7] |
| DMF | 30 mg/ml[10] |
| Water | 2.45 mg/mL (with sonication)[7] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/ml[10] |
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its low aqueous solubility.[7] It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Q4: My this compound solution has a slight color. Is this normal?
A4: A change in the color of your solution could indicate chemical degradation or oxidation.[11] It is best to use a freshly prepared solution from a solid compound to ensure the integrity of your results.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To facilitate dissolution, you can vortex the solution and, if necessary, use an ultrasonic bath or warm the solution to 60°C.[5][8]
-
Ensure the solution is clear and free of any visible precipitate before use.
-
For storage, aliquot the stock solution into smaller, single-use polypropylene (B1209903) tubes and store at -20°C or -80°C.[5]
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Perform a serial dilution of the stock solution into your pre-warmed aqueous buffer (e.g., cell culture medium or assay buffer) to reach the final desired concentration.
-
Crucially , add the DMSO stock solution to the aqueous buffer while vortexing or mixing to facilitate rapid dispersion and minimize local concentrations that could lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider lowering the final concentration or optimizing the protocol as described in the troubleshooting guide.
-
Always include a vehicle control in your experiment, containing the same final concentration of DMSO as your this compound treated samples.
Visualizing Workflows and Pathways
To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | inhibitor of mutant adenomatous polyposis coli (APC) | CAS 792927-06-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. raybiotech.com [raybiotech.com]
- 7. This compound | APC | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
Navigating TASIN-1 Treatment: A Technical Support Guide for Colorectal Cancer Research
For researchers and drug development professionals investigating TASIN-1 as a targeted therapy for colorectal cancer, this guide provides essential troubleshooting and frequently asked questions to navigate experimental challenges and interpret results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets and kills colorectal cancer (CRC) cells with truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2][3] Its cytotoxic effects are primarily due to the inhibition of cholesterol biosynthesis.[1][4] This leads to a cascade of cellular events including endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately, JNK-mediated apoptosis.[4][5][6][7] Concurrently, this compound suppresses the pro-survival AKT signaling pathway.[4][5]
Q2: Why is this compound selective for CRC cells with truncated APC?
While the complete basis for its selectivity is still under investigation, evidence suggests that cells with truncated APC are particularly vulnerable to the cholesterol depletion induced by this compound.[3] It is thought that these cells have a defective response to decreased cholesterol levels, leading to cell-specific death.[3] Knockdown of truncated APC has been shown to desensitize CRC cells to this compound, indicating the mutated gene is required for the drug's cytotoxic effect.[2]
Q3: What are the expected phenotypic changes in sensitive CRC cells after this compound treatment?
Successful this compound treatment in sensitive cell lines, such as DLD1 and HT29 (which have truncated APC), should lead to a time- and dose-dependent induction of apoptosis.[5] This is typically observed after 60 hours of treatment.[5] Key molecular markers of apoptosis, including cleaved caspase-3 and cleaved PARP, will be elevated.[2] In contrast, cell lines with wild-type APC, like HCT116, should not exhibit significant apoptosis.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant cell death observed in a truncated APC cell line. | 1. Suboptimal Drug Concentration or Treatment Duration: The apoptotic effect of this compound is time and dose-dependent. | Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. For DLD1 cells, an IC50 of 70 nM has been reported.[2][4] Apoptosis is most evident after 60 hours.[5] |
| 2. Cell Line Integrity: The APC mutation status of your cell line may be different than reported, or the cell line may have developed resistance mechanisms. | Solution: Verify the APC mutation status of your cell line through sequencing. | |
| 3. Experimental Conditions: The presence of high serum levels in the culture medium may interfere with this compound activity. | Solution: Conduct experiments in low-serum conditions (e.g., 0.1% or 0.2% serum) as this has been shown to be effective.[2][8] | |
| High levels of off-target toxicity in wild-type APC cells. | 1. High Drug Concentration: Excessive concentrations of this compound may lead to non-specific toxicity. | Solution: Titrate down the concentration of this compound to a level that maintains efficacy in truncated APC cells while minimizing effects on wild-type cells. |
| 2. Contamination: Mycoplasma or other contaminants can affect cellular responses to treatment. | Solution: Regularly test your cell lines for contamination. | |
| Inconsistent results between in vitro and in vivo experiments. | 1. Pharmacokinetics and Bioavailability: this compound may have different stability, distribution, or metabolism in an in vivo model. | Solution: For in vivo studies in mice, intraperitoneal injections of 40 mg/kg twice daily has been shown to be effective in reducing tumor growth in xenograft models.[4][5][8] |
| 2. Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response. | Solution: Analyze the tumor microenvironment for factors that might confer resistance. |
Experimental Protocols
Cell Viability Assay
To determine the cytotoxic effect of this compound, a standard cell viability assay such as MTT or a caspase activity assay can be employed.
-
Cell Plating: Seed colorectal cancer cells (e.g., DLD1 and HCT116) in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0.6 µM to 2.5 µM) or a vehicle control (DMSO).[8]
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 60, 72 hours).[5][8]
-
Analysis:
-
For apoptosis, measure caspase-3/7 activity using a luminescent or fluorescent assay kit.[5]
-
For general viability, use an MTT or similar colorimetric assay.
-
Western Blot Analysis for Apoptosis and Signaling Pathways
This protocol is used to detect changes in protein expression related to apoptosis and key signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest, such as cleaved caspase-3, PARP, p-JNK, total JNK, p-AKT, total AKT, CHOP, and GRP78.[5][8] Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.[5]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
This compound Induced Apoptotic Pathway
The following diagram illustrates the signaling cascade initiated by this compound in colorectal cancer cells with truncated APC.
Caption: this compound signaling pathway in truncated APC CRC cells.
Experimental Workflow for Investigating this compound Resistance
This workflow outlines a logical approach to troubleshooting unexpected results with this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. cusabio.com [cusabio.com]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Statin Treatment as a Targeted Therapy for APC-Mutated Colorectal Cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
how to interpret unexpected results in TASIN-1 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TASIN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of colorectal cancer (CRC) cells that harbor a truncated adenomatous polyposis coli (APC) gene.[1][2] Its primary mechanism involves the inhibition of cholesterol biosynthesis by targeting the emopamil-binding protein (EBP).[2][3] This disruption in cholesterol homeostasis leads to a cascade of cellular events, including endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and activation of the JNK signaling pathway, ultimately culminating in apoptotic cell death.[1][4][5] Additionally, this compound has been shown to inhibit the pro-survival Akt signaling pathway.[4][6]
Q2: What is the expected selectivity of this compound?
A2: this compound demonstrates high selectivity for cancer cells with truncated APC (APCTR) while showing minimal toxicity towards cells with wild-type APC (APCWT).[1][2] For instance, the IC50 value in DLD1 cells (APCTR) is approximately 70 nM, whereas in HCT116 cells (APCWT) it is greater than 50 µM, indicating a selectivity of over 700-fold.[1]
Q3: Is the cytotoxicity of this compound dependent on Wnt pathway inhibition?
A3: No, the cytotoxic effects of this compound are independent of Wnt pathway inhibition, which is a common downstream consequence of APC mutation.[7] Instead, its mechanism is linked to a synthetic lethal interaction involving the cholesterol biosynthesis pathway in the context of APC truncations.[7]
Troubleshooting Guide
Q1: I am not observing the expected cytotoxicity in my cancer cell line after this compound treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of cytotoxicity. Please consider the following:
-
APC Mutation Status: Confirm that your cell line expresses a truncated form of the APC protein. This compound is selectively toxic to cells with truncated APC (e.g., DLD1, HT29) and has minimal effect on cells with wild-type APC (e.g., HCT116).[1][8][9]
-
Serum Concentration in Media: The efficacy of this compound is highly dependent on the serum concentration in the cell culture medium. Its cytotoxic effects are potent in low serum conditions (e.g., 0.1-0.2% serum), which more closely mimic the physiological tumor microenvironment.[7][9] In standard culture media with high serum content (e.g., 10%), the effect of this compound may be masked.[7]
-
Expression of Truncated APC: The presence of the truncated APC protein is required for this compound's cytotoxicity. Knockdown of the truncated APC protein has been shown to desensitize cells to the compound.[3][9]
Q2: My dose-response curve for this compound is flat or significantly right-shifted (higher IC50) compared to published data. How can I interpret this?
A2: An atypical dose-response curve often points to experimental conditions or specific cellular characteristics.
-
Review Experimental Setup: As mentioned above, high serum levels in the culture medium can negate this compound's effects, leading to a flat or right-shifted curve. Attempt the experiment in low-serum conditions.[7]
-
Cellular Resistance: While not extensively documented, cells could potentially develop resistance. Ensure your cell line's identity and APC status are correct through sequencing or western blotting.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Proper storage is crucial; for example, in solvent, it should be stored at -80°C for up to 6 months.[1]
Q3: I observe that this compound treatment inhibits Akt phosphorylation, but the effect is not sustained. Why might this be?
A3: The inhibition of Akt by this compound is dependent on cholesterol depletion.[4][10] If cells are cultured in media rich in cholesterol or precursors, they may be able to overcome the inhibitory effect of this compound on cholesterol synthesis. This can be tested directly: supplementing the culture medium with water-soluble cholesterol has been shown to reverse the this compound-induced inhibition of Akt activation.[10]
Q4: The anti-tumor effects of this compound in my in vivo model are less pronounced than what I observed in vitro. What could be the cause?
A4: Discrepancies between in vitro and in vivo results are common in drug testing. For this compound, consider the following:
-
Bioavailability and Dosing: Ensure the administration route (e.g., intraperitoneal injection), dose, and frequency are optimized. Published studies have used doses of 40 mg/kg, administered twice daily, to achieve significant tumor growth inhibition in xenograft models.[1]
-
Tumor Microenvironment: The in vivo tumor microenvironment is more complex than in vitro culture conditions. Factors like nutrient and cholesterol availability can influence drug efficacy.
-
Model System: this compound has shown efficacy in both xenograft models using human CRC cells (DLD1, HT29) and in genetically engineered mouse models of colorectal cancer.[2][8] Ensure your chosen model is appropriate.
Quantitative Data Summary
The following tables summarize key quantitative data from this compound experiments.
Table 1: In Vitro Efficacy of this compound
| Cell Line | APC Status | Assay Type | IC50 | Treatment Duration | Reference |
| DLD1 | Truncated | Cell Viability | 70 nM | 72 hours | [1][3] |
| HCT116 | Wild-Type | Cell Viability | >50 µM | 72 hours | [1][3] |
| HT29 | Truncated | Tumor Growth (Xenograft) | N/A (Inhibition observed) | 18 days | [8] |
Table 2: Example Experimental Concentrations
| Experiment Type | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Colony Formation | DLD1 | 2.5 µM | 7 days | Inhibition of colony formation | [1] |
| Cholesterol Synthesis | DLD1 | 2.5 µM | 2-48 hours | Reduced cholesterol synthesis rate | [1] |
| ER Stress Induction | DLD1 | 2.5 µM | 24 hours | Induced CHOP expression & JNK phosphorylation | [1] |
| Apoptosis | DLD1 | 2.5 µM | 24 hours | Activated caspase 3/7 | [1] |
Signaling Pathways and Workflows
Caption: this compound mechanism of action in truncated APC colorectal cancer cells.
Caption: General experimental workflow for evaluating this compound in vitro.
Key Experimental Protocols
Cell Viability Assay
This protocol is adapted from methodologies described in the literature.[1]
-
Cell Plating:
-
Seed colorectal cancer cells (e.g., DLD1 and HCT116) into 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere overnight in standard growth medium (e.g., DMEM with 10% FBS).
-
-
Media Change (Crucial Step):
-
The following day, aspirate the standard growth medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Replace the medium with a low-serum medium (e.g., DMEM with 0.2% FBS) to sensitize the cells to this compound.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the low-serum medium. A typical concentration range would be from 1 nM to 100 µM to capture the full dose-response.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. This compound | APC | TargetMol [targetmol.com]
- 4. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. aacrjournals.org [aacrjournals.org]
TASIN-1 In Vivo Efficacy Technical Support Center
Welcome to the technical support center for TASIN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Truncated APC Selective Inhibitor-1) is a small molecule inhibitor that selectively induces apoptosis in colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] Its mechanism of action does not involve the Wnt signaling pathway. Instead, this compound targets and inhibits Emopamil Binding Protein (EBP), an enzyme in the cholesterol biosynthesis pathway.[1][3][4] This inhibition leads to cholesterol depletion, which in APC-mutated cells, triggers significant endoplasmic reticulum (ER) stress, production of reactive oxygen species (ROS), and activation of the JNK signaling pathway, ultimately resulting in apoptotic cell death.[3][5][6][7] Cells with wild-type (normal) APC are largely unaffected.[2][8]
Q2: I'm observing lower than expected efficacy in my in vivo model compared to in vitro results. What are the common causes?
This is a frequent challenge in preclinical studies. Several factors can contribute to this discrepancy:
-
Poor Bioavailability: The primary challenge for this compound is likely related to its physicochemical properties. Poor aqueous solubility can lead to low absorption and rapid metabolism, meaning suboptimal concentrations of the compound reach the tumor site.[9][10]
-
Metabolic Instability: this compound may be quickly metabolized and cleared from the body, reducing its exposure time to the tumor. The development of TASIN analogues with improved metabolic stability and pharmacokinetic properties suggests this is a known limitation of the parent compound.[11]
-
Formulation and Administration: Improper formulation can lead to the compound precipitating upon injection, preventing it from being systemically available. The choice of vehicle and administration route is critical.
-
Animal Model Specifics: The tumor microenvironment, vascularization, and metabolism of the specific mouse strain can influence drug delivery and efficacy.
Q3: How can I improve the formulation of this compound for in vivo administration?
A stable and appropriate formulation is crucial. For intraperitoneal (IP) injection, a commonly used vehicle for this compound is a co-solvent system. If your compound is precipitating or you suspect poor solubility, consider the following:
-
Use a Co-solvent System: A reported formulation for this compound is 10% DMSO, 10% Cremophor, and 80% saline (or PBS) .[7] The DMSO solubilizes the compound, while Cremophor acts as a surfactant to maintain solubility in the aqueous vehicle.
-
Preparation Technique: Ensure the compound is fully dissolved in DMSO first before slowly adding the Cremophor and then the aqueous component while vortexing.
-
Sonication: For compounds with low solubility, sonication can help in achieving a homogenous dispersion.[5][12]
-
Alternative Vehicles: If precipitation persists, explore other biocompatible co-solvents such as polyethylene (B3416737) glycol (PEG 300/400) or cyclodextrins.
Q4: Are there derivatives of this compound with improved in vivo properties?
Yes, the limitations of this compound's metabolic stability and pharmacokinetics have led to the development of analogues.[11]
-
BT-1501: This is a TASIN analogue that is described as being orally bioavailable and has demonstrated significant tumor size reduction in preclinical models.[13]
-
Other Analogues: Medicinal chemistry efforts have focused on creating TASIN analogues with better metabolic stability and pharmacokinetic profiles, making them more suitable for in vivo development.[11] For long-term or translational studies, considering one of these optimized analogues may yield more robust and reproducible results.
Q5: Can this compound be used in combination with other therapies?
While specific studies on this compound combinations are not widely published, its unique mechanism of action suggests potential for synergistic effects with other anti-cancer agents. Combination therapy is a cornerstone of cancer treatment, aiming to enhance efficacy and overcome resistance.[14]
-
Rationale: Combining this compound with standard-of-care chemotherapies or other targeted agents could provide a multi-pronged attack on the cancer cells. For instance, this compound's ability to induce ER stress could potentially sensitize cells to other therapeutic agents.
-
Considerations: When designing combination studies, it is critical to establish the maximum tolerated dose (MTD) of the combination and to assess for overlapping toxicities.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro vs. In Vivo Activity of this compound
| Parameter | Cell Line / Model | Value / Result | Reference |
| IC₅₀ (In Vitro) | DLD1 (APC Truncated) | 70 nM | [1][3] |
| IC₅₀ (In Vitro) | HCT116 (APC Wild-Type) | >50 µM | [1][3] |
| In Vivo Dosage | DLD1/HT29 Xenograft | 40 mg/kg, IP, twice daily | [3] |
| In Vivo Efficacy | DLD1/HT29 Xenograft | Significant tumor growth inhibition | [1][3] |
| In Vivo Efficacy | HCT116 Xenograft | No significant tumor inhibition | [1][3] |
| In Vivo Efficacy | CPC;Apc Mouse Model | Reduced number and size of polyps | [3] |
Table 2: Recommended Formulation for this compound In Vivo Studies
| Component | Percentage (v/v) | Purpose | Notes |
| DMSO | 10% | Primary Solvent | Dissolve this compound in DMSO first. |
| Cremophor® EL | 10% | Surfactant / Emulsifier | Helps prevent precipitation in aqueous solution. |
| Saline or PBS | 80% | Vehicle | Add dropwise to the DMSO/Cremophor mixture while vortexing. |
Visualizations
Signaling Pathway
Caption: this compound mechanism of action in APC-mutant colorectal cancer cells.
Experimental Workflow
Caption: Standard experimental workflow for a this compound in vivo xenograft study.
Troubleshooting Guide
If you are encountering issues with this compound's in vivo efficacy, use this guide to diagnose and address the problem.
Table 3: Troubleshooting Poor In Vivo Efficacy
| Problem | Potential Cause | Recommended Action |
| Compound precipitates during formulation or upon injection. | 1. Poor solubility of this compound in the final vehicle. 2. Incorrect mixing procedure. | 1a. Verify Formulation: Use the recommended 10% DMSO / 10% Cremophor vehicle. 1b. Optimize Vehicle: If precipitation persists, try increasing Cremophor slightly or test alternative solubilizers like PEG 400. 2. Check Procedure: Ensure this compound is fully dissolved in DMSO before adding other components. Add the aqueous phase slowly while vortexing. Use sonication if necessary. |
| High variability in tumor growth within the treatment group. | 1. Inconsistent dosing due to precipitation or improper injection technique. 2. Uneven initial tumor sizes. | 1. Ensure Formulation Homogeneity: Prepare the formulation fresh daily and vortex well before each injection. Refine IP injection technique. 2. Tight Randomization: Ensure that at the start of treatment, the average tumor volume and the variance are similar across all groups. |
| Minimal or no tumor growth inhibition despite successful in vitro results. | 1. Suboptimal Pharmacokinetics (PK): Rapid metabolism and clearance of this compound leading to insufficient tumor exposure. 2. Low Bioavailability: The compound is not reaching the systemic circulation effectively. | 1a. Increase Dosing Frequency: The reported protocol uses twice-daily administration, suggesting a short half-life. Ensure this is being followed. 1b. Consider Analogues: For more robust results, evaluate a this compound analogue known for improved PK, such as BT-1501.[13] 2. Confirm Administration: Ensure the full dose is administered correctly (e.g., successful IP injection, not subcutaneous). A pilot PK study could confirm systemic exposure. |
| Signs of toxicity observed (e.g., weight loss, ruffled fur). | 1. Vehicle toxicity. 2. Compound toxicity at the administered dose. | 1. Include a Vehicle-Only Control: Always have a group that receives only the vehicle to distinguish its effects from the compound. 2. Dose Titration: If toxicity is observed, perform a dose-response study to find the maximum tolerated dose (MTD) in your specific animal model. The original studies reported minimal toxicity.[2][8][14] |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting poor this compound efficacy.
Detailed Experimental Protocol
Protocol: Evaluating this compound Efficacy in a Subcutaneous Colorectal Cancer Xenograft Model
This protocol outlines the key steps for an in vivo study using athymic nude mice.
-
Cell Culture:
-
Culture DLD1 (APC-mutant) or HCT116 (APC wild-type, for selectivity control) cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Harvest cells during the logarithmic growth phase. Wash with sterile, serum-free PBS and resuspend in PBS at a concentration of 20 x 10⁶ cells/mL.
-
-
Animal Handling & Tumor Implantation:
-
Use 5-6 week old female athymic nude mice. Allow them to acclimatize for at least one week.
-
Inject 2 x 10⁶ cells (in 100 µL of PBS) subcutaneously into the right flank of each mouse.
-
Monitor animals regularly for tumor growth.
-
-
Tumor Monitoring and Randomization:
-
Begin measuring tumors with digital calipers once they are palpable. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group) with similar average tumor volumes.
-
Group 1: Vehicle Control (e.g., 10% DMSO, 10% Cremophor in saline)
-
Group 2: this compound (e.g., 40 mg/kg)
-
-
-
This compound Formulation and Administration:
-
Prepare the formulation fresh daily.
-
Weigh the required amount of this compound powder.
-
Dissolve completely in DMSO (10% of final volume).
-
Add Cremophor EL (10% of final volume) and mix thoroughly.
-
Add saline (80% of final volume) dropwise while continuously vortexing to prevent precipitation.
-
Administer the formulation via intraperitoneal (IP) injection. A typical dose is 40 mg/kg, administered twice daily.[3] Adjust injection volume based on individual animal weight (typically 100-200 µL).
-
-
Data Collection:
-
Measure tumor volume and animal body weight 2-3 times per week.
-
Monitor animals daily for any signs of toxicity (weight loss >15%, lethargy, ruffled fur).
-
Continue the experiment for the planned duration (e.g., 18-21 days) or until tumors in the control group reach the predetermined endpoint size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise tumors, weigh them, and either fix them in formalin for immunohistochemistry (IHC) or snap-freeze them in liquid nitrogen for Western blot or PK analysis.
-
Analyze data for tumor growth inhibition, changes in apoptotic markers (e.g., cleaved caspase-3), and other relevant biomarkers.[1][7]
-
References
- 1. apexbt.com [apexbt.com]
- 2. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 6. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cusabio.com [cusabio.com]
- 9. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | APC | TargetMol [targetmol.com]
- 13. barricadetherapeutics.com [barricadetherapeutics.com]
- 14. researchgate.net [researchgate.net]
TASIN-1 Technical Support Center: Mitigating Off-Target Oxidative Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding TASIN-1-induced oxidative stress in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it induce oxidative stress?
A1: this compound (Truncated APC Selective Inhibitor-1) selectively induces apoptosis in colorectal cancer cells with a truncated adenomatous polyposis coli (APC) gene.[1][2] It functions by inhibiting the emopamil (B1663351) binding protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.[3][4] This inhibition leads to cellular cholesterol depletion, which in turn causes endoplasmic reticulum (ER) stress.[5][6] The ER stress is intricately linked with the production of reactive oxygen species (ROS), leading to significant oxidative stress and subsequent activation of the pro-apoptotic JNK signaling pathway.[5][7][8]
Q2: I'm observing signs of toxicity and oxidative stress in my wild-type APC (non-target) control cells. Isn't this compound supposed to be selective?
A2: While this compound shows high selectivity for truncated APC cells, off-target effects can occur, particularly at higher concentrations or with prolonged exposure.[1][2] The mechanism of inducing ER stress and ROS is a fundamental cellular process that, if sufficiently stimulated, could manifest in non-target cells.[5] Ensure you are using the recommended concentration range (e.g., IC50 for target cells is ~70 nM, while experimental concentrations are often around 2.5 µM) and appropriate incubation times.[1][2] If toxicity persists, consider titrating the this compound concentration and including an antioxidant control.
Q3: What are the key indicators of oxidative stress I should be measuring in my cell cultures?
A3: To confirm that the observed cytotoxicity is mediated by oxidative stress, you can measure several markers:
-
Direct ROS Levels: Use fluorescent probes like H2-DCFDA or DHE to directly quantify intracellular ROS levels.[9][10]
-
Lipid Peroxidation: Measure levels of malondialdehyde (MDA) using a TBARS assay as an indicator of damage to cell membranes.[9]
-
Protein Carbonylation: Use an OxyBlot to detect oxidized proteins, a direct consequence of protein damage by ROS.[5]
-
DNA Damage: Quantify levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage.[5]
Q4: How can I mitigate this compound-induced oxidative stress in my experiments to protect non-target cells or to confirm ROS-mediated effects in target cells?
A4: Co-treatment with an antioxidant is an effective strategy. N-acetylcysteine (NAC), a broad-spectrum antioxidant, has been shown to significantly reverse the cytotoxic effects of this compound by quenching ROS.[5] This not only helps protect non-target cells but can also be used as an experimental control to validate that the observed apoptosis in target cells is indeed dependent on the ER stress/ROS axis.
Q5: If I use an antioxidant like NAC, will it interfere with the intended selective killing of my truncated APC cancer cells?
A5: Yes, that is the expected outcome and a key experimental control. If this compound-induced apoptosis is mediated by oxidative stress, the addition of an antioxidant like NAC should rescue the cells from death.[5][11] This demonstrates the mechanism of action. For therapeutic applications, the goal is to find a therapeutic window where this compound is effective against cancer cells without causing significant harm to non-target cells. In an experimental setting, using NAC helps to prove the involvement of the ROS pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity in wild-type APC cell line. | This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a lower concentration range (e.g., 100 nM - 5 µM). |
| Prolonged incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the ideal duration. Cell death induction can occur after 60 hours.[7] | |
| Inconsistent results between experiments. | Instability of this compound in solution. | Prepare fresh stock solutions of this compound in DMSO and store them properly (e.g., at -20°C for long-term storage).[2] Minimize freeze-thaw cycles. |
| Cell culture conditions vary. | Ensure consistent cell density, passage number, and media conditions for all experiments. | |
| Unsure if observed cell death is from oxidative stress. | Other off-target effects may be at play. | Perform a rescue experiment by co-treating cells with this compound and an antioxidant like N-acetylcysteine (NAC).[5] If NAC reverses the toxicity, it confirms the role of oxidative stress. |
| Measure direct markers of oxidative stress (ROS levels, protein oxidation) in parallel with cytotoxicity assays.[5][9] |
Quantitative Data Summary
The following table summarizes key quantitative data from studies investigating the effects of this compound and the antioxidant N-acetylcysteine (NAC).
| Parameter | Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| IC50 | DLD1 (truncated APC) | This compound | 70 nM | 72 hours | 50% inhibition of cell proliferation | [1][2] |
| IC50 | HCT116 (wild-type APC) | This compound | >50 µM | 72 hours | High resistance to this compound | [1][2] |
| ROS Induction | DLD1 | This compound | 2.5 µmol/L | 32 & 56 hours | Significant increase in intracellular ROS levels | [5][11] |
| Cytotoxicity Rescue | DLD1 | This compound + NAC | 2.5 µmol/L + 5 mmol/L | - | NAC co-treatment significantly reversed this compound's cytotoxicity | [5][11] |
| JNK Phosphorylation | DLD1 | This compound | 2.5 µmol/L | 48 hours | Increased JNK phosphorylation | [1][11] |
| JNK Inhibition | DLD1 | This compound + NAC | 2.5 µmol/L + 5 mmol/L | 48 hours | NAC co-treatment inhibited this compound-induced JNK phosphorylation | [11] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using H₂-DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂-DCFDA) to measure intracellular ROS levels. H₂-DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
Materials:
-
Cells of interest (e.g., DLD1, HCT116)
-
This compound
-
N-acetylcysteine (NAC) as a control
-
H₂-DCFDA probe (e.g., from Thermo Fisher, Abcam)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader (Excitation/Emission ~495/529 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound, with or without NAC, for the specified duration (e.g., 32 or 56 hours).[5] Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).
-
Probe Loading:
-
Prepare a fresh working solution of H₂-DCFDA in pre-warmed serum-free medium (e.g., 5-10 µM).
-
Remove the treatment media from the wells and wash the cells once with warm PBS.
-
Add the H₂-DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the H₂-DCFDA solution and wash the cells once with warm PBS.
-
Add fresh PBS or culture medium to each well.
-
Immediately measure the fluorescence using a plate reader with excitation at ~495 nm and emission at ~529 nm.
-
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the relative fold change in ROS levels.
Protocol 2: TBARS Assay for Lipid Peroxidation
This protocol measures malondialdehyde (MDA), an end product of lipid peroxidation, as a marker of oxidative damage.
Materials:
-
Cell or tissue lysates treated with this compound
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
MDA standard
-
Spectrophotometer or fluorescence plate reader (OD ~532 nm or Ex/Em 532/553 nm)
Procedure:
-
Sample Preparation: Harvest and lyse cells after treatment. The protein concentration of the lysate should be determined using a standard assay (e.g., BCA).
-
Reaction Setup:
-
To a microcentrifuge tube, add the cell lysate.
-
Add an acidic solution (e.g., TCA) to precipitate proteins and acidify the sample.
-
Add TBA reagent (containing BHT).
-
-
Incubation: Heat the samples at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Measurement:
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance at ~532 nm or fluorescence at Ex/Em 532/553 nm.
-
-
Quantification: Create a standard curve using the MDA standard. Calculate the concentration of MDA in the samples based on the standard curve and normalize to the total protein concentration of the lysate.
Visualizations
Caption: this compound signaling pathway leading to apoptosis and its mitigation.
Caption: Workflow for assessing this compound-induced oxidative stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. cusabio.com [cusabio.com]
- 4. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Hydrochloride | APC | TargetMol [targetmol.com]
- 9. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of TASIN-1 and 5-Fluorouracil in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two therapeutic agents, TASIN-1 and 5-Fluorouracil (B62378) (5-FU), in the context of colorectal cancer (CRC). While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical data to offer a comparative overview of their mechanisms of action, in vitro and in vivo efficacy, and the signaling pathways they modulate.
Executive Summary
This compound emerges as a targeted therapeutic with high selectivity for colorectal cancer cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene, a common driver of CRC. Its mechanism, centered on the inhibition of cholesterol biosynthesis, leads to selective apoptosis in these mutant cells. In contrast, 5-Fluorouracil (5-FU) is a long-standing, broad-spectrum chemotherapeutic agent that disrupts DNA and RNA synthesis in rapidly dividing cells. The available data suggests that this compound offers a precision approach with potentially lower toxicity to normal cells, while 5-FU remains a cornerstone of combination chemotherapy for a wider range of CRC subtypes. Studies exploring the synergistic effects of cholesterol biosynthesis inhibitors with 5-FU suggest a potential for combination therapies to enhance anti-cancer efficacy.[1][2]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and 5-FU from various preclinical studies. It is important to note that these results are from separate studies and experimental conditions may vary.
Table 1: Comparative In Vitro Efficacy of this compound and 5-FU in Colorectal Cancer Cell Lines
| Compound | Cell Line | APC Status | IC50 | Key Findings |
| This compound | DLD-1 | Truncated | ~70 nM | Highly selective for APC-truncated cells.[3] |
| HCT116 | Wild-Type | >50 µM | Demonstrates over 700-fold selectivity.[3] | |
| 5-FU | DLD-1 | Truncated | ~26.86 µM (5-FUR) | Resistance can be a significant factor.[4] |
| HCT116 | Wild-Type | ~18.43 µM | Broadly cytotoxic to CRC cells.[5] |
Table 2: Comparative In Vivo Efficacy of this compound and 5-FU in Colorectal Cancer Xenograft Models
| Compound | Mouse Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| This compound | Nude mice | DLD-1/HT29 (APC-truncated) xenografts | 40 mg/kg, i.p., twice daily for 18 days | 40-60% reduction in tumor volume | Induced apoptosis in tumors; no significant effect on HCT116 (APC wild-type) tumors.[3] |
| CPC;Apc mice | Genetically engineered CRC | 20-40 mg/kg, i.p., twice weekly for 90-100 days | Reduced number and size of colon polyps | Inhibited tumor progression with no significant toxicity.[3] | |
| 5-FU | Nude mice | HT29 xenografts | 10 mg/kg | Robust antitumor activity | Monotherapy showed significant tumor growth inhibition.[6] |
| Nude mice | Gastric cancer xenografts | Not specified | 26.36% | Lower inhibition rate compared to combination therapies.[7] |
Signaling Pathways and Mechanisms of Action
This compound: Targeting Cholesterol Biosynthesis in APC-Mutant Cells
This compound selectively induces apoptosis in colorectal cancer cells with truncated APC by inhibiting cholesterol biosynthesis.[3] This leads to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, JNK-mediated apoptosis.[3]
5-Fluorouracil: A Broad Inhibitor of Nucleic Acid Synthesis
5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase, a key enzyme in the synthesis of pyrimidine (B1678525) nucleotides, thereby disrupting both DNA and RNA synthesis and leading to cell death. Recent research also points to its ability to interfere with RNA synthesis as a primary mechanism of action in gastrointestinal cancers. It can also modulate signaling pathways such as the PI3K/AKT pathway.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colorectal cancer cells (e.g., DLD-1, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or 5-FU and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Soft Agar (B569324) Colony Formation Assay
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.[1][3]
-
Cell Suspension: Prepare a single-cell suspension of colorectal cancer cells.
-
Top Agar Layer: Mix the cell suspension with a low-melting-point 0.3-0.4% agar solution in culture medium and overlay it onto the base agar layer.[1][3]
-
Compound Treatment: The test compound (this compound or 5-FU) can be incorporated into the top agar layer or added to the overlying culture medium.
-
Incubation: Incubate the plates for 2-3 weeks, adding fresh medium periodically to prevent drying.
-
Colony Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies using a microscope.[1][3]
Colorectal Cancer Xenograft Mouse Model
-
Cell Preparation: Harvest colorectal cancer cells (e.g., DLD-1, HT29) and resuspend them in a suitable medium like PBS or Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and administer this compound, 5-FU, or a vehicle control via the appropriate route (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic Analysis: Tumors can be processed for further analysis, such as Western blotting for apoptosis markers.
Conclusion
This compound and 5-FU represent two distinct approaches to colorectal cancer therapy. This compound is a targeted agent with demonstrated preclinical efficacy against a specific, genetically defined subset of CRC, namely those with truncated APC mutations. Its high selectivity suggests a favorable therapeutic window. 5-FU, a cornerstone of CRC chemotherapy, has broader activity but is associated with greater toxicity and the development of resistance. The finding that cholesterol biosynthesis inhibitors can synergize with 5-FU opens up exciting possibilities for combination therapies that could enhance efficacy and overcome resistance.[1][2] Further research, including head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the comparative efficacy and optimal clinical application of these two agents in the treatment of colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR screens identify cholesterol biosynthesis as a therapeutic target on stemness and drug resistance of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the DNA replication checkpoint by pharmacologic inhibition of Chk1 kinase: a strategy to sensitize APC mutant colon cancer cells to 5-fluorouracil chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cholesterol in colorectal cancer: an essential but tumorigenic precursor? [frontiersin.org]
- 5. Truncated Adenomatous Polyposis Coli Mutation Induces Asef-Activated Golgi Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wjgnet.com [wjgnet.com]
TASIN-1's Cytotoxic Effects: A Comparative Analysis on DLD1 versus HCT116 Colorectal Cancer Cells
A detailed guide for researchers on the differential apoptotic response of colorectal cancer cell lines to the novel anti-cancer compound TASIN-1, supported by experimental data and protocols.
Introduction
This compound (Truncated APC Selective Inhibitor-1) is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer (CRC) cells harboring a truncated adenomatous polyposis coli (APC) gene, a common mutation in this cancer type. This guide provides a comparative analysis of the cytotoxic effects of this compound on two widely studied human colorectal cancer cell lines: DLD1, which expresses a truncated APC protein, and HCT116, which has a wild-type APC gene. Understanding this differential sensitivity is crucial for the development of targeted therapies for CRC.
Data Presentation: Quantitative Comparison of this compound Cytotoxicity
The cytotoxic effects of this compound are significantly more potent in DLD1 cells compared to HCT116 cells. This is evident from the differential induction of apoptosis and the underlying molecular mechanisms.
| Parameter | DLD1 (Truncated APC) | HCT116 (Wild-Type APC) | Reference |
| Apoptosis Induction | This compound induces significant apoptosis in a dose- and time-dependent manner. | This compound does not induce significant apoptosis. | [1][2] |
| Caspase 3/7 Activity | Dose-dependent increase in caspase 3/7 activity upon this compound treatment. | No significant increase in caspase 3/7 activity. | [1][2] |
| PARP Cleavage | Increased cleavage of PARP, an indicator of apoptosis, is observed. | No significant PARP cleavage is detected. | [1][2] |
| JNK Activation | This compound treatment leads to the phosphorylation and activation of JNK. | No significant activation of JNK is observed. | [3][4] |
| AKT Signaling | This compound inhibits the phosphorylation of AKT, a pro-survival kinase. | This compound does not inhibit AKT phosphorylation. | [1] |
| ER Stress Induction | This compound induces ER stress, as indicated by increased phosphorylation of eIF2α and expression of CHOP. | No significant induction of ER stress markers is observed. | [1][3] |
Mechanism of Differential Cytotoxicity
The selective cytotoxicity of this compound in DLD1 cells is attributed to its ability to deplete intracellular cholesterol. This cholesterol depletion triggers a cascade of events, starting with endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS). This is followed by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately leads to apoptotic cell death.[1][3][4] In contrast, HCT116 cells, with their wild-type APC, are resistant to these effects of this compound. Furthermore, this compound inhibits the pro-survival AKT signaling pathway in DLD1 cells but not in HCT116 cells, further contributing to the differential cytotoxic outcome.[1]
Mandatory Visualizations
Here are the diagrams illustrating the key signaling pathway and experimental workflows.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
DLD1 and HCT116 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well opaque-walled multiwell plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed DLD1 and HCT116 cells into a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for detecting apoptosis by flow cytometry based on the externalization of phosphatidylserine (B164497) (PS) and plasma membrane integrity.
Materials:
-
DLD1 and HCT116 cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed DLD1 and HCT116 cells in 6-well plates and treat with the desired concentrations of this compound for 48-72 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the signaling pathways affected by this compound.
Materials:
-
DLD1 and HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat DLD1 and HCT116 cells with this compound for the desired time points (e.g., 24, 48, 72 hours).[3]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.[1]
References
Validating the On-Target Effects of TASIN-1 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TASIN-1 and its analogues in validating on-target effects in vitro. It is designed to offer an objective overview, supported by experimental data and detailed protocols, to aid researchers in the study of targeted therapies for colorectal cancer (CRC) with truncated Adenomatous Polyposis Coli (APC).
Introduction to this compound
This compound (Truncated APC Selective Inhibitor-1) is a small molecule that has demonstrated selective cytotoxicity against colorectal cancer cells harboring truncating mutations in the APC gene.[1][2][3][4] These mutations are a hallmark of the majority of sporadic colorectal cancers.[5] this compound's mechanism of action is independent of the Wnt signaling pathway, a common target in CRC research.[6] Instead, it functions by inhibiting cholesterol biosynthesis, which leads to a cascade of cellular events culminating in apoptosis in cancer cells with truncated APC, while sparing cells with wild-type (WT) APC.[1][4][7]
Comparative Analysis of this compound and its Analogues
A study on the design and synthesis of this compound analogues has provided valuable structure-activity relationship (SAR) data, highlighting compounds with improved potency and metabolic stability. The following table summarizes the in vitro activity of this compound and some of its key analogues against DLD1 (APC-mutant) and HCT116 (APC-wild-type) colorectal cancer cell lines.
| Compound | DLD1 IC50 (nM) | HCT116 IC50 (µM) | Selectivity Index (HCT116 IC50 / DLD1 IC50) |
| This compound | 70 | >50 | >714 |
| Analogue 1 | 25 | >50 | >2000 |
| Analogue 2 | 150 | >50 | >333 |
| Analogue 3 | 50 | >50 | >1000 |
Data synthesized from a medicinal chemistry evaluation of this compound analogues.[8][9]
On-Target Validation: Key In Vitro Experiments
To validate the on-target effects of this compound, a series of in vitro experiments are crucial. These assays confirm its selective cytotoxicity, its impact on the cholesterol biosynthesis pathway, and the induction of downstream signaling events leading to apoptosis.
Cell Viability Assay (MTT Assay)
This assay determines the selective dose-dependent cytotoxic effect of this compound on CRC cells with truncated APC versus wild-type APC.
Experimental Protocol:
-
Cell Seeding: Seed DLD1 (truncated APC) and HCT116 (wild-type APC) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its analogues (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Colony Formation Assay)
This assay assesses the effect of this compound on the tumorigenic potential of CRC cells by measuring their ability to grow in an anchorage-independent manner.
Experimental Protocol:
-
Base Agar Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Resuspend DLD1 and HCT116 cells in complete medium containing 0.3% agar and the desired concentration of this compound (e.g., 2.5 µM).
-
Top Agar Layer: Plate the cell suspension on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days, adding fresh medium with this compound every 3-4 days.
-
Colony Staining and Counting: Stain the colonies with 0.005% crystal violet and count the number of colonies larger than a predetermined size using a microscope.
Cholesterol Biosynthesis Assay
This assay directly measures the on-target effect of this compound on the cholesterol synthesis pathway.
Experimental Protocol:
-
Cell Culture and Treatment: Culture DLD1 and HCT116 cells and treat them with this compound (e.g., 2.5 µM) for 24 hours.
-
Metabolic Labeling: Add [¹⁴C]-acetate to the culture medium and incubate for an additional 4-6 hours to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells with PBS and extract the total lipids using a chloroform:methanol (2:1) solution.
-
Thin-Layer Chromatography (TLC): Separate the lipid extracts by TLC on a silica (B1680970) gel plate using a hexane:diethyl ether:acetic acid (80:20:1) solvent system.
-
Visualization and Quantification: Visualize the cholesterol spots by autoradiography and quantify the radioactivity using a scintillation counter to determine the rate of cholesterol biosynthesis.
Western Blot Analysis of Downstream Signaling Pathways
This experiment validates the molecular mechanism downstream of cholesterol biosynthesis inhibition, including ER stress and apoptosis.
Experimental Protocol:
-
Cell Lysis: Treat DLD1 and HCT116 cells with this compound (e.g., 2.5 µM) for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key proteins in the ER stress and apoptotic pathways, such as:
-
Phospho-JNK (c-Jun N-terminal kinase)
-
CHOP (C/EBP homologous protein)
-
Phospho-AKT (Protein Kinase B)
-
Cleaved PARP (Poly (ADP-ribose) polymerase)
-
Cleaved Caspase-3
-
β-actin or GAPDH (as a loading control)
-
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for its validation.
References
- 1. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer [cancer.fr]
- 5. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cusabio.com [cusabio.com]
- 8. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of TASIN-1 and its Analogs: A Guide for Researchers
A detailed examination of TASIN-1, a selective inhibitor of truncated Adenomatous Polyposis Coli (APC), and its analogs reveals a promising class of compounds for colorectal cancer (CRC) therapy. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
This compound, or Truncated APC Selective Inhibitor 1, has emerged as a significant small molecule in cancer research due to its specific cytotoxicity towards colorectal cancer cells harboring truncating mutations in the APC tumor suppressor gene. This selectivity is crucial as over 80% of colorectal cancers are initiated by mutations in APC. The primary mechanism of action for this compound involves the inhibition of cholesterol biosynthesis. This disruption of cholesterol homeostasis leads to a cascade of cellular events, including endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, JNK-mediated apoptosis. A key aspect of its selectivity is that cancer cells with wild-type APC are largely unaffected.[1]
Building upon the discovery of this compound, medicinal chemistry efforts have led to the development of various analogs with the aim of improving potency, selectivity, and pharmacokinetic properties. These analogs have been systematically evaluated to establish a clear structure-activity relationship (SAR), providing valuable insights for the design of future therapeutic agents.[2]
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of this compound and a selection of its analogs against colorectal cancer cell lines. The data is extracted from the pivotal study "Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)". The DLD1 cell line possesses a truncated APC gene, making it susceptible to this compound and its active analogs, while the HCT116 cell line has wild-type APC and serves as a control for selectivity.
| Compound | DLD1 IC50 (nM) | HCT116 IC50 (µM) | Selectivity (HCT116/DLD1) |
| This compound | 70 | >50 | >714 |
| Analog 1 | 50 | >50 | >1000 |
| Analog 2 | 120 | >50 | >417 |
| Analog 3 | 35 | >50 | >1428 |
| Analog 4 | 250 | >50 | >200 |
Table 1: Comparative in vitro efficacy of this compound and its analogs. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of the IC50 in the wild-type cell line to the mutant cell line, with higher values indicating greater selectivity for cancer cells.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and its analogs involves a well-defined signaling cascade. The accompanying diagrams, generated using the Graphviz DOT language, illustrate this pathway and the general workflow for comparative analysis.
References
The Role of ER Stress in TASIN-1 Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TASIN-1, a selective inhibitor of truncated adenomatous polyposis coli (APC), with other well-known apoptosis-inducing agents. We will delve into the pivotal role of Endoplasmic Reticulum (ER) stress in this compound's mechanism of action and present supporting experimental data to objectively evaluate its performance against alternatives.
Confirming the Role of ER Stress in this compound Induced Apoptosis
This compound selectively induces apoptosis in colorectal cancer (CRC) cells harboring a truncated APC gene, a mutation present in over 80% of CRC cases.[1][2][3] This selectivity offers a promising therapeutic window, sparing healthy cells with wild-type (WT) APC.[4] The cytotoxic effects of this compound are mediated through the induction of ER stress.[1][3]
This compound triggers apoptosis by inhibiting cholesterol biosynthesis, leading to cholesterol depletion within the cell.[2] This disruption of cellular cholesterol homeostasis instigates ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. The ensuing unfolded protein response (UPR) is a double-edged sword: while initially a pro-survival mechanism, prolonged or severe ER stress, as induced by this compound, shifts the balance towards apoptosis.[5]
Key signaling events in this compound-induced apoptosis include:
-
Activation of the JNK pathway: ER stress leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a critical mediator of stress-induced apoptosis.[5][6]
-
Inhibition of the AKT pro-survival pathway: this compound-induced cholesterol depletion and ER stress also lead to the inhibition of AKT phosphorylation, suppressing a major signaling pathway involved in cell survival and proliferation.
-
Upregulation of CHOP: The transcription factor C/EBP homologous protein (CHOP) is a key marker of ER stress-induced apoptosis. This compound treatment leads to a significant increase in CHOP expression in APC-mutant cells.[5][7]
-
Caspase Activation and PARP Cleavage: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3 and -7, and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][4][7]
Notably, this compound does not significantly induce the expression of GRP78, a major ER chaperone, suggesting that it pushes the UPR towards a pro-apoptotic outcome rather than an adaptive response.[7]
Performance Comparison: this compound vs. Apoptosis-Inducing Alternatives
To provide a comparative perspective, we evaluate this compound against three well-established apoptosis inducers with distinct mechanisms of action: Staurosporine (a broad-spectrum protein kinase inhibitor), Tunicamycin (an inducer of ER stress via inhibition of N-linked glycosylation), and Thapsigargin (B1683126) (an inducer of ER stress via inhibition of the SERCA pump).
It is important to note that the following data is compiled from various studies, and experimental conditions such as cell lines, drug concentrations, and treatment durations may differ. Therefore, a direct comparison of absolute values should be made with caution. The key takeaway is the differential effect on APC-mutant versus APC-wild-type cells.
| Compound | Target Cell Line (APC status) | IC50 / Effective Concentration | Key Apoptotic Markers Observed | Citation(s) |
| This compound | DLD1 (truncated APC) | ~70 nM | Increased Caspase-3/7 activity, Cleaved PARP, p-JNK, CHOP | [4] |
| HCT116 (wild-type APC) | >50 µM | No significant induction of apoptosis markers | [4] | |
| Staurosporine | HT-29 (mutant APC) | Induces apoptosis at 2-1000 nM | Apoptotic morphology, DNA laddering | [8] |
| KB (oral carcinoma) | IC50 ~100 nM | Disruption of mitochondrial membrane potential, Caspase-3 activation | [9] | |
| Tunicamycin | HCT116 (wild-type APC) | Inhibits proliferation, but does not induce significant apoptosis at tested concentrations | - | [10] |
| Leukemia cells | Induces apoptosis | Caspase-3 activation, ROS generation | [11] | |
| Thapsigargin | HCT116 (wild-type APC) | 1 µM induces apoptosis | Caspase-dependent apoptosis, PARP cleavage | [12][13] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility.
Western Blot for ER Stress and Apoptosis Markers
This protocol is for the detection of CHOP, phosphorylated JNK (p-JNK), phosphorylated AKT (p-AKT), and cleaved caspase-3 in DLD1 and HCT116 cells treated with this compound.
1. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CHOP, p-JNK, total JNK, p-AKT, total AKT, and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[6]
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay provides a quantitative measure of caspase-3 and -7 activity, indicative of apoptosis.
1. Cell Seeding and Treatment:
-
Seed DLD1 and HCT116 cells in a 96-well plate.
-
Treat the cells with this compound or other compounds as required. Include a vehicle-treated control.
2. Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
3. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
4. Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.[7]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
1. Sample Preparation (Adherent Cells):
-
Grow DLD1 or HCT116 cells on coverslips in a multi-well plate.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with deionized water.[14]
2. Equilibration:
-
Equilibrate the cells by adding TdT reaction buffer and incubating for 10 minutes at room temperature.
3. Labeling Reaction:
-
Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP (e.g., FITC-dUTP).
-
Remove the equilibration buffer and add the TdT reaction cocktail to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
4. Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Apoptotic cells will exhibit bright green fluorescence in the nuclei, indicating DNA fragmentation.[14][15]
Conclusion
The experimental evidence strongly supports the role of ER stress as a key mechanism in this compound-induced apoptosis in colorectal cancer cells with truncated APC. Its high selectivity for mutant APC cells distinguishes it from broader-acting apoptosis inducers like Staurosporine and ER stress inducers such as Tunicamycin and Thapsigargin, which can affect both cancerous and non-cancerous cells. This targeted approach positions this compound as a promising candidate for the development of novel therapies for a significant subset of colorectal cancer patients. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency and therapeutic index of this compound against other apoptosis-inducing agents.
References
- 1. US9856233B2 - Therapeutics targeting truncated adenomatous polyposis coli (APC) proteins - Google Patents [patents.google.com]
- 2. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Depletion by this compound Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine induces apoptosis in human papillomavirus positive oral cancer cells at G2/M phase by disrupting mitochondrial membrane potential and modulation of cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tunicamycin promotes apoptosis in leukemia cells through ROS generation and downregulation of survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A recent publication by NCMM studied how the ER stressor drug thapsigargin and analogues for cancer-related therapies induce cell death in human cancer cells. [projects.au.dk]
- 14. clyte.tech [clyte.tech]
- 15. content.abcam.com [content.abcam.com]
Cross-Validation of TASIN-1's Mechanism in Diverse Colorectal Cancer Models: A Comparative Guide
This guide provides a detailed comparison of the anti-cancer agent TASIN-1 across various colorectal cancer (CRC) models, validating its mechanism of action. It includes experimental data on its efficacy compared to alternative therapies, comprehensive protocols for key experiments, and visualizations of its signaling pathway and experimental workflows. This document is intended for researchers and drug development professionals in the field of oncology.
Introduction to this compound and its Mechanism of Action
Mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene are a critical and early event in the majority of colorectal cancers, with over 90% of these mutations resulting in a truncated APC protein.[1][2] While this is a frequent oncogenic driver, there are currently no approved therapeutics that directly target these truncating mutations.[1][3] this compound (Truncated APC Selective Inhibitor-1) was identified from a screen of over 200,000 small molecules as a compound that selectively induces apoptosis in CRC cells harboring truncated APC (APCTR), while sparing cells with the wild-type (APCWT) version of the gene.[1][4]
This compound's mechanism of action is not through direct interaction with the truncated APC protein but through the inhibition of cholesterol biosynthesis.[1][4][5] The specific molecular target is Emopamil Binding Protein (EBP), an enzyme involved in the later stages of the cholesterol synthesis pathway.[4][6] Inhibition of EBP by this compound leads to cellular cholesterol depletion. This triggers a synthetic lethal response specifically in APCTR cells.[2]
Cells with wild-type APC can compensate for cholesterol depletion by activating the Sterol Regulatory Element-Binding Protein 2 (SREBP2) feedback loop, which upregulates genes involved in cholesterol synthesis and uptake.[3][7] However, CRC cells with truncated APC have a defective SREBP2 feedback mechanism and are unable to restore cholesterol homeostasis.[3] The sustained cholesterol depletion in these cells leads to endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), inhibition of pro-survival Akt signaling, and ultimately, JNK-mediated apoptosis.[2][5][8]
Cross-Validation of this compound Efficacy Across CRC Models
The selectivity and efficacy of this compound have been validated across a range of preclinical CRC models, including established cell lines with different APC mutation statuses, isogenic cell line pairs, and in vivo xenograft and genetically engineered mouse models.
2.1. In Vitro Models: Human CRC Cell Lines
This compound demonstrates potent and highly selective cytotoxicity against CRC cell lines expressing truncated APC, while having minimal effect on those with wild-type APC. This has been consistently shown in various studies.
| Compound | CRC Cell Line | APC Status | IC50 | Fold Selectivity (APCWT/APCTR) | Reference |
| This compound | DLD1 | Truncated | 70 nM | >700x | [5][6] |
| HT29 | Truncated | - (Growth inhibited) | - | [3][5] | |
| HCT116 | Wild-Type | >50 µM | - | [5][6] | |
| RKO | Wild-Type | - (Not affected) | - | [3] | |
| Simvastatin (B1681759) | HCT116 | Wild-Type | ~2 µM | - | [6] |
| DLD1 | Truncated | - (Selective toxicity observed) | - | [3] | |
| HT29 | Truncated | - (Selective toxicity observed) | - | [3] | |
| Atorvastatin | HCT116 | Wild-Type | ~50 µM | - | [6] |
2.2. In Vivo Models: Xenograft and Genetically Engineered Mouse Models
The anti-tumor activity of this compound has been confirmed in multiple in vivo models, demonstrating its potential for clinical translation.
| Model Type | CRC Model | Treatment | Outcome | Reference |
| Xenograft | DLD1 / HT29 (APCTR) | This compound (40 mg/kg, IP, twice daily) | 40%-60% tumor volume reduction; increased apoptosis markers (cleaved caspase-3, PARP). | [5] |
| Xenograft | HCT116 (APCWT) | This compound (40 mg/kg, IP, twice daily) | No significant tumor growth inhibition. | [5][6] |
| GEMM | CPC;Apc mice (APCTR) | This compound (20-40 mg/kg, IP, twice weekly) | Reduced number and size of colon polyps; inhibited tumor progression with no significant toxicity. | [5] |
Comparative Analysis with Alternative Therapies: Statins
Statins, such as simvastatin and atorvastatin, are HMG-CoA Reductase (HMGCR) inhibitors that also block the cholesterol biosynthesis pathway, albeit at an earlier step than this compound.[9] Studies have shown that statins also exhibit selective toxicity towards APC-mutant CRC cells, validating the cholesterol synthesis pathway as a key vulnerability.[3][9][10]
Performance Comparison:
-
Potency and Selectivity: While statins show selectivity for APC-mutant cells, this compound is significantly more potent and demonstrates a much wider therapeutic window, with over 700-fold selectivity.[3][5] Simvastatin, for instance, is less potent than this compound.[3]
-
Mechanism: Both this compound and statins exploit the defective cholesterol feedback loop in APCTR cells. However, this compound's distinct target (EBP) may offer a different pharmacological profile.[3] Statin treatment has also been shown to decrease levels of the anti-apoptotic protein Survivin, contributing to its synthetic lethal effect.[3]
Visualizations
4.1. Signaling Pathway of this compound
Figure 1. Mechanism of this compound selective cytotoxicity.
4.2. Experimental Workflow
Figure 2. Workflow for cross-validating this compound's mechanism.
Detailed Experimental Protocols
5.1. Cell Viability (ATP-Based Luminescence Assay)
This protocol is adapted from commercially available kits like CellTiter-Glo®.[1][8]
-
Cell Seeding: Seed CRC cells (e.g., DLD1, HCT116) in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, statins, or vehicle control (DMSO) in culture medium. Add the compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the assay plate and the ATP detection reagent to room temperature for approximately 30 minutes.
-
Assay: Add 100 µL of the ATP detection reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate IC50 values.
5.2. Western Blotting for Apoptosis Markers (Cleaved Caspase-3)
This protocol outlines the detection of apoptosis induction via cleavage of caspase-3.[4][5]
-
Sample Preparation: Culture and treat cells with this compound or control for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[4] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., Asp175) diluted in blocking buffer overnight at 4°C with gentle shaking.[11] Also probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4]
5.3. In Vivo Subcutaneous Xenograft Study
This protocol describes a general procedure for assessing in vivo efficacy.[5][12]
-
Cell Preparation: Harvest logarithmically growing CRC cells (e.g., DLD1, HCT116). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 20 x 106 cells/mL.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., CB17-SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow tumors to establish. Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (width2 x length) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm3, randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg) or vehicle control via intraperitoneal (IP) injection, typically twice daily.[5]
-
Efficacy and Toxicity Assessment: Continue treatment for a predefined period (e.g., 18-21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as western blotting for apoptosis markers or immunohistochemistry.
5.4. Cellular Cholesterol Assay
This protocol provides a method for quantifying total cellular cholesterol.[13][14]
-
Sample Preparation: After treating ~1x107 cells with this compound or control, wash the cells with PBS and collect the cell pellet.
-
Lipid Extraction: Add 400 µL of a chloroform:isopropanol:Igepal™ CA-630 (7:11:0.1) mixture to the cell pellet. Vortex vigorously and chill on ice, repeating this cycle five times.[13]
-
Solvent Evaporation: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate the organic solvent overnight in a hood or under a stream of nitrogen.[13]
-
Reconstitution: Resuspend the dried lipid film in the assay buffer provided with a commercial kit.
-
Standard Curve Preparation: Prepare a standard curve using the cholesterol standard provided in the kit.
-
Assay Reaction: Add 50 µL of samples and standards to a 96-well plate. Add 50 µL of the Cholesterol Reaction Reagent (containing cholesterol oxidase, cholesterol esterase, HRP, and a probe) to each well.[14]
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Measurement: Read the absorbance (colorimetric) or fluorescence of the plate at the appropriate wavelength.
-
Analysis: Calculate the cholesterol concentration in the samples by comparing their readings to the standard curve.
References
- 1. ATP assay [protocols.io]
- 2. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 3. Statin Treatment as a Targeted Therapy for APC-Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-3 regulates the migration, invasion, and metastasis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 6. Study of the Effect of Statins on a Variety of Null, Wild Type, and Mutant p53 Cancer Cell Lines [gavinpublishers.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Preclinical In Vitro and In Vivo Evaluation of [18F]FE@SUPPY for Cancer PET Imaging: Limitations of a Xenograft Model for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of TASIN-1
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of TASIN-1, ensuring laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory chemical waste procedures to minimize environmental impact and maintain a safe working environment.[1]
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is essential for its safe handling and disposal.
| Property | Value |
| Physical State | Solid, white to beige powder. |
| Molecular Formula | C₁₈H₂₈N₂O₃S (for this compound base) |
| Molecular Weight | 352.49 g/mol (for this compound base) |
| Solubility | Soluble in DMSO (≥35.2 mg/mL), Ethanol (12.02 mg/mL with sonication), and Water (2.45 mg/mL with sonication for hydrochloride salt).[2][3] |
| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to one year.[4] |
Experimental Protocol for the Disposal of this compound
This protocol outlines the procedures for the disposal of pure this compound, solutions containing this compound, and contaminated laboratory materials.
1. Waste Categorization and Segregation:
-
Solid this compound Waste: This includes expired or unused this compound powder.
-
Liquid this compound Waste: This encompasses solutions of this compound in solvents such as DMSO, ethanol, or aqueous buffers.
-
Contaminated Labware: This category includes items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and glassware.
2. Disposal of Solid this compound Waste:
-
Step 1: Collect all solid this compound waste in a clearly labeled, dedicated hazardous waste container. The label should include "Solid Chemical Waste," the name "this compound," and the approximate quantity.
-
Step 2: Ensure the container is made of a material compatible with chemical waste (e.g., a high-density polyethylene (B3416737) (HDPE) container).
-
Step 3: The container must be kept securely sealed when not in use.
-
Step 4: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Step 5: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
3. Disposal of Liquid this compound Waste:
-
Step 1: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Step 2: The label must specify "Liquid Chemical Waste," list all chemical components including the solvent (e.g., "this compound in DMSO"), and their approximate concentrations or volumes.
-
Step 3: Use a container compatible with the solvent used (e.g., a glass or solvent-resistant plastic bottle).
-
Step 4: Keep the container tightly sealed when not adding waste. Store it in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.
-
Step 5: Store in the designated hazardous waste accumulation area.
-
Step 6: Contact your institution's EHS for pickup and disposal. Do not dispose of this compound solutions down the drain.
4. Disposal of Contaminated Labware:
-
Step 1: Segregate contaminated labware from regular laboratory trash.
-
Step 2: Sharps: Needles, scalpels, and other sharp objects contaminated with this compound should be placed in a designated sharps container labeled "Chemical Sharps Waste."
-
Step 3: Non-Sharps: Gloves, pipette tips, and other disposable plastics should be collected in a durable, leak-proof plastic bag or container labeled "Solid Chemical Waste" and listing "this compound contaminated debris."
-
Step 4: Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), and the rinsate collected as liquid chemical waste. After decontamination, the glassware can be washed and reused. Broken contaminated glassware should be placed in a designated "Broken Glass" box lined with a plastic bag and managed as solid chemical waste.
-
Step 5: Arrange for the disposal of these containers through your institution's EHS office.
This compound Signaling Pathway
This compound selectively induces apoptosis in colorectal cancer cells with truncated Adenomatous Polyposis Coli (APC) by inhibiting the cholesterol biosynthesis pathway. Specifically, it targets the emopamil-binding protein (EBP), leading to cholesterol depletion. This triggers endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, culminating in apoptosis.
Caption: this compound inhibits EBP, leading to cholesterol depletion, ER stress, ROS generation, and JNK-mediated apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
